(8-Fluoro-2-methylquinolin-7-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(8-fluoro-2-methylquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(11(14)15)9(12)10(7)13-6/h2-5,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIKMGAYNZCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660295 | |
| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-06-2 | |
| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoro-2-methylquinoline-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (8-Fluoro-2-methylquinolin-7-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(8-Fluoro-2-methylquinolin-7-yl)boronic acid , registered under CAS Number 957035-06-2, is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science.[][2][3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery, underpinned by its utility in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of Fluorinated Quinolines and Boronic Acids in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral properties.[5][6][7] The introduction of a fluorine atom into the quinoline core can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability, making fluorinated quinolines highly sought-after in drug design.[5][6]
Boronic acids and their derivatives are versatile reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8][9] In medicinal chemistry, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.
The convergence of these two valuable chemical entities in This compound creates a building block with immense potential for the synthesis of novel, complex, and biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 957035-06-2 | [][2][3][4] |
| Molecular Formula | C₁₀H₉BFNO₂ | [] |
| Molecular Weight | 204.99 g/mol | [] |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Boiling Point | 394.9 °C at 760 mmHg | [] |
| Density | 1.32 g/cm³ | [] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |
Synthesis of this compound
Proposed Synthetic Workflow
The overall synthetic strategy involves three key stages:
-
Synthesis of the 8-Fluoro-2-methylquinoline Core: This is often achieved via a Skraup or Doebner-von Miller reaction, classic methods for quinoline synthesis.
-
Halogenation at the 7-position: Introduction of a bromine or iodine atom at the C7 position is necessary to facilitate the subsequent borylation step.
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic acid functionality.
References
- 2. 957035-06-2|this compound|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cas 957035-06-2|| where to buy this compound [english.chemenu.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to (8-Fluoro-2-methylquinolin-7-yl)boronic acid: Synthesis, Application, and Core Concepts for Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (8-Fluoro-2-methylquinolin-7-yl)boronic acid. It moves beyond a simple data sheet to deliver field-proven insights into its synthesis, core applications in palladium-catalyzed cross-coupling, and its strategic importance in medicinal chemistry. The protocols and mechanisms detailed herein are designed to be self-validating systems, grounded in established chemical principles.
Core Compound Analysis: Structure and Properties
This compound is a highly functionalized heterocyclic building block. Its utility stems from the unique combination of three key structural features: a quinoline scaffold, a fluorine substituent, and a reactive boronic acid moiety.
-
The Quinoline Scaffold : Quinolines are a prominent class of nitrogen-containing heterocyclic compounds present in numerous biologically active molecules and pharmaceuticals, including antimalarial and antibacterial agents.[1] Their rigid, planar structure serves as an excellent foundation for constructing complex molecular architectures.
-
The Fluorine Atom : The placement of a fluorine atom at the 8-position significantly modulates the molecule's electronic properties and lipophilicity. This can enhance metabolic stability, improve binding affinity to biological targets, and alter the pKa of the quinoline nitrogen, all critical considerations in drug design.
-
The Boronic Acid Group : This functional group is the cornerstone of the molecule's synthetic utility, primarily serving as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[2][3][4]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key properties of the title compound, essential for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 957035-06-2 | [][6][7][8] |
| Molecular Formula | C₁₀H₉BFNO₂ | [8] |
| Molecular Weight | 204.99 g/mol | [8] |
| IUPAC Name | This compound | [] |
| Boiling Point | 394.9°C at 760 mmHg | [] |
| Density | 1.32 g/cm³ | [] |
| Purity | Typically ≥95% | [] |
| SMILES | B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | [] |
| InChI Key | BVJIKMGAYNZCCJ-UHFFFAOYSA-N | [] |
Synthesis and Purification Workflow
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives. A common and reliable method is the Miyaura borylation of the corresponding aryl halide.
Causality : This pathway is chosen for its high functional group tolerance and generally good yields. The palladium-catalyzed reaction between an aryl halide (or triflate) and a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is a robust method for installing a boronic ester, which can then be hydrolyzed to the desired boronic acid.[9]
Proposed Synthetic Workflow Diagram
Caption: General workflow for the synthesis and purification of the title compound.
Exemplary Synthesis Protocol
This protocol describes the synthesis starting from 7-bromo-8-fluoro-2-methylquinoline.
Trustworthiness : This protocol incorporates standard practices for ensuring anhydrous and anaerobic conditions, which are critical for the stability and activity of the palladium catalyst. The inclusion of a final characterization step validates the identity and purity of the product.
-
Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 7-bromo-8-fluoro-2-methylquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane via cannula. Bubble nitrogen through the solvent for 15-20 minutes to degas it. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Expert Insight : Pd(dppf)Cl₂ is an excellent choice for this type of borylation as the dppf ligand is bulky and electron-rich, promoting the oxidative addition step and stabilizing the catalytic species.
-
-
Reaction : Heat the mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Hydrolysis : Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude boronate ester can be hydrolyzed directly by stirring with a 2M HCl solution and an organic co-solvent like THF for 2-4 hours.
-
Purification and Characterization : After hydrolysis, adjust the pH to be slightly acidic and extract the boronic acid product. The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by silica gel column chromatography. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and substituted vinyl structures.[3]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][9]
Mechanism : The cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step is base-activated, where the base coordinates to the boron atom, forming a more nucleophilic "ate" complex that facilitates the transfer.[3]
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
| Component | Role | Example | Molar Eq. |
| Aryl Halide | Electrophile | 4-Bromoanisole | 1.0 |
| Boronic Acid | Nucleophile | This compound | 1.2 - 1.5 |
| Pd Catalyst | Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 |
| Base | Activator | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 |
| Solvent | Medium | Toluene/H₂O, Dioxane/H₂O, or DMF | - |
Expert Insight : Using a slight excess (1.2-1.5 eq) of the boronic acid is common practice. This is because boronic acids can undergo competitive side reactions, such as homocoupling or protodeboronation, and an excess ensures the aryl halide is fully consumed.
-
Reactor Setup : In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Catalyst Addition : Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq) to the stirring mixture under a positive pressure of inert gas.
-
Reaction : Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by LC-MS or TLC.
-
Workup : After the reaction is complete, cool to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Relevance in Medicinal Chemistry and Drug Discovery
The fusion of a quinoline core with a boronic acid functional group makes this compound a valuable asset in medicinal chemistry.[10]
-
Scaffold for Bioactive Molecules : As a building block, it allows for the rapid introduction of the 8-fluoro-2-methylquinoline moiety into lead compounds. This scaffold is associated with a range of biological activities, and its derivatives are frequently explored as potential therapeutic agents.[1]
-
Boronic Acids as Pharmacophores : Beyond their role as synthetic intermediates, boronic acids themselves are increasingly recognized as pharmacologically active agents. The boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[11] This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®), used in cancer therapy.[11][12] The title compound could be used to synthesize novel enzyme inhibitors where the quinoline portion provides binding specificity and the boronic acid acts as a reactive "warhead."
Safety, Handling, and Storage
Organoboronic acids require careful handling to ensure user safety and maintain compound integrity.[13][14]
-
Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles (ANSI Z87.1 compliant), a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][15]
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.[14][16] Boronic acids are generally crystalline solids, so care should be taken to avoid creating dust during weighing and transfer.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Refrigeration is recommended to maintain long-term stability.[13] Many boronic acids are sensitive to air and moisture, which can lead to degradation; storage under an inert atmosphere (nitrogen or argon) is best practice.[14]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can decompose the material.[13][14]
-
Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[15]
References
- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Angene - (8-Fluoro-2-methylquinolin-7-yl);boronic acid | 957035-06-2 | MFCD09475865 | AG003BZ1 [japan.angenechemical.com]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.pt [fishersci.pt]
- 14. fishersci.com [fishersci.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-Fluoro-2-methylquinolin-7-yl)boronic acid, a fluorinated quinoline derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in numerous biologically active molecules, and the introduction of a boronic acid moiety opens avenues for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The fluorine substituent further modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive building block in drug discovery programs. This guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its handling, characterization, and application.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical behavior of a compound.
Diagram: Molecular Structure of this compound
(8-Fluoro-2-methylquinolin-7-yl)boronic acid synthesis methods
An In-depth Technical Guide to the Synthesis of (8-Fluoro-2-methylquinolin-7-yl)boronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a valuable building block in contemporary drug discovery, serving as a key intermediate for the synthesis of complex molecules through cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid moiety at the C7 position, particularly with the modulating electronic influence of an 8-fluoro substituent, opens avenues for novel molecular designs.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this target compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into two primary, field-proven methodologies: the classical halogen-intermediate pathway and the modern, atom-economical direct C-H borylation approach. The causality behind experimental choices, detailed step-by-step protocols, and the downstream utility of the title compound are discussed in detail.
Introduction: The Strategic Importance of Quinolines and Boronic Acids
The functionalization of the quinoline ring system is a cornerstone of modern medicinal chemistry.[3] Quinolines are present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][4] Boronic acids and their corresponding esters are exceptionally versatile synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed C-C bond formation is renowned for its mild conditions, high functional group tolerance, and reliability, making it a favored tool in the synthesis of complex pharmaceutical candidates.[2][7]
The target molecule, this compound (CAS No. 957035-06-2), combines these two valuable motifs.[][9][10] The 8-fluoro substituent provides a powerful tool for modulating physicochemical properties such as pKa and lipophilicity, which can profoundly impact a drug candidate's pharmacokinetic profile. This guide explores the most logical and efficient pathways to its synthesis.
Comparative Analysis of Synthetic Strategies
Two major retrosynthetic disconnections are considered for the synthesis of the target boronic acid. The choice between these routes often depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences versus the need for specialized catalysts.
-
Route A: The Halogen-Intermediate Pathway. This traditional and robust strategy involves the initial synthesis of a halogenated precursor, typically 7-bromo-8-fluoro-2-methylquinoline. This intermediate is then converted to the boronic acid derivative via either a lithium-halogen exchange followed by quenching with a borate ester or a palladium-catalyzed Miyaura borylation.[11]
-
Route B: Direct C-H Borylation. This modern approach offers improved atom economy by directly converting a C-H bond at the 7-position into a C-B bond, avoiding the need for a pre-functionalized halogenated substrate. Iridium-catalyzed C-H borylation has emerged as a particularly powerful method for the functionalization of heteroarenes.[12][13]
The following table summarizes the key characteristics of each approach:
| Feature | Route A: Halogen-Intermediate Pathway | Route B: Direct C-H Borylation |
| Starting Material | 8-Fluoro-2-methylquinoline (for halogenation) | 8-Fluoro-2-methylquinoline |
| Key Transformation | Lithium-Halogen Exchange or Miyaura Borylation | Iridium-Catalyzed C-H Activation/Borylation |
| Number of Steps | 2 or more (Halogenation + Borylation) | 1 (Direct Borylation) |
| Atom Economy | Lower (involves halogen installation/removal) | Higher (C-H -> C-B directly) |
| Key Reagents | n-BuLi, Trialkyl borate, Pd catalyst, Diboron ester | Ir catalyst (e.g., [Ir(OMe)COD]₂), Ligand, Diboron ester |
| Challenges | Regioselectivity of initial halogenation can be an issue. | Regioselectivity of C-H activation; catalyst cost. |
| Typical Yields | Moderate to Good over two steps. | Good to Excellent in one step.[13][14] |
Synthetic Methodologies in Detail
Route A: The Halogen-Intermediate Pathway
This pathway is predicated on the creation of a C7-halogen bond that can be readily converted to the desired boronic acid.
Caption: General workflow for the halogen-intermediate route.
Causality and Experimental Choices:
The critical step in this route is the regioselective halogenation of 8-fluoro-2-methylquinoline. The quinoline ring undergoes electrophilic substitution primarily at the C5 and C8 positions of the benzene ring under vigorous conditions.[15] However, the existing fluoro group at C8 deactivates this position. The directing effects of the nitrogen and the activating methyl group can favor substitution at other positions. Therefore, achieving high selectivity for the C7 position can be challenging and may require careful optimization of reagents and conditions, such as using N-bromosuccinimide (NBS) in strong acid.
Once the 7-bromo intermediate is secured, the Miyaura borylation is a reliable method for installing the boronate ester.[11] This reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) and a base such as potassium acetate.[16] The final step is the hydrolysis of the pinacol ester to the free boronic acid, which is often straightforward.
Route B: Direct Iridium-Catalyzed C-H Borylation
This state-of-the-art method bypasses the halogenation step, offering a more efficient and elegant synthesis. Iridium catalysts, particularly with bidentate nitrogen-based ligands, have proven highly effective for the regioselective borylation of heteroarenes.[13][17]
Mechanism: Iridium-Catalyzed C-H Borylation
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Causality and Experimental Choices:
The regioselectivity of C-H borylation is governed by a combination of steric and electronic factors. For quinolines, borylation often occurs at the most sterically accessible positions away from the ring fusion. In the case of 8-fluoro-2-methylquinoline, the C7 position is sterically less hindered than C5 (due to the peri-interaction with the C4-hydrogen) and electronically distinct. The Collins group has demonstrated that for 6-fluoroquinolines, iridium-catalyzed borylation proceeds with high regioselectivity at the C7 position.[12][13][14] This provides a strong precedent for applying this methodology to the 8-fluoro isomer. The standard catalyst system involves [Ir(OMe)COD]₂ as a precursor and a bipyridyl ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), which stabilizes the active iridium species and influences selectivity.[13]
Detailed Experimental Protocol: Direct C-H Borylation
This protocol is adapted from established procedures for the borylation of analogous fluoroquinoline systems and represents a robust starting point for optimization.[13][14]
Materials and Reagents:
-
8-Fluoro-2-methylquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(OMe)COD]₂ (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (3.0 mol%)
-
Cyclohexane (or THF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-fluoro-2-methylquinoline, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)COD]₂, and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous cyclohexane via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification (Pinacol Ester): The crude residue, containing the pinacol ester of the target boronic acid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis to Boronic Acid:
-
Dissolve the purified pinacol ester in a 10:1 mixture of THF and water.
-
Add an excess of an aqueous acid (e.g., 2M HCl) or a reagent like sodium periodate to facilitate the deprotection.
-
Stir at room temperature for 4-12 hours until the conversion is complete (monitored by TLC or LC-MS).
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
-
Downstream Application: Suzuki-Miyaura Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[7]
Caption: Application of the title compound in a Suzuki coupling.
This reaction allows for the direct linkage of the quinoline core to a wide variety of aryl or heteroaryl moieties, making it a powerful tool for building molecular libraries for high-throughput screening in drug discovery programs.[18] A typical protocol would involve reacting the boronic acid with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.[2]
Conclusion
The synthesis of this compound is a critical enabling step for the exploration of novel chemical space in drug discovery. While traditional multi-step halogen-intermediate pathways remain viable, direct Iridium-catalyzed C-H borylation represents a more efficient, atom-economical, and modern approach.[13][19] The protocols and strategies outlined in this guide are based on robust, well-precedented chemical principles and provide a strong foundation for researchers to successfully synthesize this valuable building block and deploy it in their discovery programs.
References
- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
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(8-Fluoro-2-methylquinolin-7-yl)boronic acid NMR analysis
An In-depth Technical Guide to the NMR Analysis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Introduction
This compound is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural complexity, incorporating a quinoline core, a fluorine atom, and a boronic acid moiety, necessitates a robust analytical approach for unambiguous characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecule's atomic connectivity and chemical environment.
This guide offers a comprehensive, in-depth analysis of the NMR spectroscopic characterization of this compound. Moving beyond a simple recitation of expected values, this document explains the underlying principles and experimental considerations essential for acquiring and interpreting high-quality data. We will explore a multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, supplemented by two-dimensional (2D) techniques to ensure complete and accurate structural elucidation.
Part 1: Foundational Concepts for NMR of Arylboronic Acids
A successful NMR analysis of this compound hinges on understanding the unique chemical behaviors of the boronic acid functional group.
The Boronic Acid-Boroxine Equilibrium
Arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine. This dehydration reaction can occur upon heating or even during storage, leading to a mixture of species in solution.[2][3]
Caption: Equilibrium between boronic acid and its boroxine anhydride.
This equilibrium complicates NMR analysis, as it can result in broadened signals or the presence of multiple sets of peaks, making interpretation difficult. The choice of solvent is the primary tool to control this equilibrium.
Critical Role of the NMR Solvent
The selection of a deuterated solvent is arguably the most critical experimental decision.
-
Aprotic Solvents (DMSO-d₆, Acetone-d₆): These are often the solvents of choice. Their polar nature effectively solvates the boronic acid, shifting the equilibrium in favor of the monomeric form. DMSO-d₆ is particularly effective at disrupting the hydrogen-bonding network of the boroxine trimer.
-
Protic Solvents (CD₃OD, D₂O): These solvents react with the boronic acid to form boronate esters (e.g., Ar-B(OMe)₂ in methanol-d₄).[2] While this can simplify the spectrum by eliminating the boroxine and providing sharp signals, the resulting spectrum represents a derivative, not the original analyte. However, running a spectrum in methanol-d₄ can be a useful trick to break up a persistent boroxine and confirm the backbone structure.[2]
-
Nonpolar Solvents (CDCl₃): Chloroform is generally a poor solvent for boronic acids and does not effectively break up the boroxine.[2] Spectra in CDCl₃ are often characterized by broad, poorly resolved peaks representing multiple species.[3]
The Influence of the Boron Nucleus
Boron has two naturally occurring NMR-active isotopes: ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3). The ¹¹B isotope is predominantly studied due to its higher abundance and smaller nuclear quadrupole moment, which results in sharper signals compared to ¹⁰B.[4]
Being a quadrupolar nucleus, ¹¹B experiences rapid relaxation. This leads to two main consequences in NMR:
-
The ¹¹B signal itself is inherently broad.
-
It can induce efficient relaxation (line broadening) in adjacent nuclei, most notably the ipso-carbon (C7) directly attached to it in the ¹³C NMR spectrum.
Part 2: Multi-Nuclear NMR Characterization
A complete analysis requires the integration of data from several different NMR experiments. The following sections detail the expected spectral features for each nucleus.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides the initial overview of the molecule's proton environment.
Expected Spectral Features:
-
Aromatic Protons (δ ≈ 7.5 - 8.5 ppm): The quinoline ring system will display four distinct signals corresponding to H3, H4, H5, and H6. Due to the substitution pattern, these protons will appear as doublets or doublets of doublets. Crucially, the fluorine at C8 will introduce long-range couplings, particularly to H6 (meta coupling, ³JHF) and H5 (para coupling, ⁴JHF).
-
Methyl Protons (δ ≈ 2.7 ppm): The methyl group at the C2 position will appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group on an aromatic ring adjacent to a nitrogen atom.[5][6]
-
Boronic Acid Protons (B(OH)₂): These protons are acidic and undergo rapid chemical exchange. They typically appear as a very broad, low-intensity singlet. Its chemical shift is highly dependent on solvent, concentration, and the presence of water. In many cases, especially in DMSO-d₆ containing trace water, this signal may exchange and become unobservable.
¹⁹F NMR Spectroscopy: A Simple and Definitive Probe
For fluorinated molecules, ¹⁹F NMR is an exceptionally sensitive and informative technique.
Expected Spectral Features:
-
Chemical Shift: A single resonance is expected for the fluorine atom at C8. The chemical shift for aryl fluorides can vary, but it typically falls within the +80 to +170 ppm range relative to CFCl₃.[7][8]
-
Multiplicity: The ¹⁹F signal will be split by neighboring protons. The primary coupling will be a three-bond coupling (³JFH) to H6, resulting in a doublet. A smaller four-bond coupling (⁴JFH) to H5 may also be resolved, further splitting the signal into a doublet of doublets.
¹¹B NMR Spectroscopy: Direct Observation of the Functional Group
This experiment directly probes the chemical state of the boron atom and is essential for confirming the presence and nature of the boronic acid group.
Expected Spectral Features:
-
Chemical Shift: The key diagnostic feature is the chemical shift, which distinguishes between the sp²-hybridized boronic acid and any potential sp³-hybridized boronate species.
-
Trigonal Planar Boronic Acid (sp²): A single, broad resonance is expected in the range of δ +28 to +33 ppm .[9]
-
Tetrahedral Boronate Adducts (sp³): If the boron atom complexes with a Lewis base (like water or DMSO) or forms a boronate ester, the signal will shift significantly upfield to a region between δ +5 to +15 ppm and become sharper.[4][10]
-
-
Experimental Consideration: To prevent a broad background signal from interfering with the spectrum, it is highly recommended to use a quartz NMR tube, which is free of borosilicate glass.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all ten unique carbon atoms in the molecule, though one signal may be challenging to observe.
| Atom | Expected δ (ppm) | Multiplicity (due to F) | Notes |
| C-CH₃ | ~25 | Quartet (¹JCH) | |
| C3 | ~122 | Singlet | Aromatic CH |
| C4 | ~137 | Singlet | Aromatic CH |
| C5 | ~128 | Doublet (⁴JCF) | Aromatic CH, small F coupling |
| C6 | ~125 | Doublet (³JCF) | Aromatic CH, F coupling ~5-10 Hz |
| C2 | ~158 | Singlet | Quaternary C |
| C4a | ~148 | Singlet | Quaternary C |
| C7 | ~130 (Broad) | Doublet (²JCF) | Ipso-carbon to Boron. Signal is often very broad or unobservable due to quadrupolar relaxation from ¹¹B.[11] |
| C8 | ~160 | Doublet (¹JCF) | Ipso-carbon to Fluorine. Exhibits a large one-bond C-F coupling constant (~240-260 Hz). |
| C8a | ~140 | Doublet (²JCF) | Quaternary C, F coupling ~15-20 Hz |
Table 1: Predicted ¹³C NMR Spectral Data for this compound.
2D NMR for Unambiguous Assignment
While 1D spectra provide the foundation, 2D NMR experiments are required to connect the signals and confirm the complete molecular structure.
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the coupling network between the aromatic protons, definitively identifying which protons are adjacent. A clear correlation between H5 and H6 is expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton with the carbon to which it is attached. It will unambiguously link the signals for H3, H4, H5, and H6 to their corresponding carbons (C3, C4, C5, C6) and the methyl protons to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
Methyl Protons (C2-CH₃ ) → C2, C3
-
H6 → C8, C5, C4a, C7
-
H4 → C5, C8a, C2
-
Part 3: Experimental Protocols
Adherence to a validated protocol is essential for obtaining reproducible, high-quality data.
Sample Preparation
-
Select Solvent: Choose DMSO-d₆ as the primary solvent for analysis of the boronic acid form.
-
Weigh Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. For ¹¹B NMR, a quartz tube (e.g., Norell QT500 or equivalent) is required.
-
Add Solvent: Add ~0.6 mL of deuterated solvent to the tube.
-
Dissolve: Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogeneous solution should be obtained.
NMR Data Acquisition
The following are suggested starting parameters on a 400 MHz spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H | Scans: 16; Relaxation Delay (d1): 2s | Obtain high S/N proton spectrum. |
| ¹³C | Scans: 1024; Relaxation Delay (d1): 2s | Observe all carbon signals. |
| ¹⁹F | Scans: 64; Relaxation Delay (d1): 2s | Obtain high S/N fluorine spectrum. |
| ¹¹B | Scans: 2048; Relaxation Delay (d1): 0.5s | Observe the broad boron signal. Use a wide spectral window. |
| COSY | Scans: 8; d1: 1.5s | Map ¹H-¹H spin systems. |
| HSQC | Scans: 8; d1: 1.5s | Correlate ¹H and ¹³C one-bond connections. |
| HMBC | Scans: 16; d1: 1.5s | Correlate ¹H and ¹³C long-range connections for quaternary C assignment. |
Table 2: Recommended NMR Acquisition Parameters.
Part 4: Integrated Data Interpretation Workflow
A systematic approach ensures all spectral data is logically integrated for a final, validated structural assignment.
Caption: Logical workflow for the complete NMR analysis and structure validation.
Conclusion
The comprehensive NMR analysis of this compound is a multi-faceted process that requires more than a cursory look at a single spectrum. By understanding the inherent chemical properties of the boronic acid group and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization can be achieved. The strategic choice of solvent, the use of specialized hardware for ¹¹B NMR, and an integrated interpretation workflow are paramount. This guide provides the technical framework and field-proven insights necessary for researchers to confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.
References
- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]
- 2. reddit.com [reddit.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. raineslab.com [raineslab.com]
- 11. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for a Modern Medicinal Chemistry Building Block
An In-depth Technical Guide to the Mass Spectrometry of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
In the landscape of contemporary drug discovery, heterocyclic scaffolds are paramount. Among these, the quinoline ring system is a privileged structure, forming the core of numerous approved therapeutic agents. The functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This compound (Chemical Formula: C₁₀H₉BFNO₂, Molecular Weight: 204.99 g/mol ) represents a key building block for this purpose.[1][] Its strategic placement of a fluorine atom, a methyl group, and a boronic acid moiety makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex molecular architectures.
The successful application of this reagent in multi-step syntheses is contingent upon rigorous quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for verifying its identity, purity, and stability. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, moving beyond a simple recitation of parameters to explain the causality behind the analytical choices. It is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.
The Unique Challenge of Boronic Acids in Mass Spectrometry
Before detailing the protocol, it is crucial to understand the inherent chemical behaviors of arylboronic acids that can complicate mass spectrometric analysis. Expertise in this area involves anticipating and mitigating these challenges rather than simply reacting to ambiguous data.
-
Dehydration and Boroxine Formation: Boronic acids have a strong propensity to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines.[3][4] This can occur in the solid state, in solution, or within the heated electrospray ionization (ESI) source. The presence of boroxines leads to ions at a much higher mass-to-charge ratio (m/z), complicating the interpretation of the molecular ion region.
-
Adduct Formation: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups make boronic acids susceptible to forming adducts with solvents (e.g., methanol, acetonitrile) or buffer salts (e.g., sodium, ammonium).[5][6][7] While sometimes analytically useful, these adducts can also suppress the desired molecular ion signal and add complexity to the spectrum.
-
Ionization Ambiguity: The molecule possesses both a basic nitrogen on the quinoline ring, which is readily protonated in positive ion mode, and an acidic boronic acid group, which can be deprotonated in negative ion mode.[6][8] Selecting the appropriate ionization polarity is key to achieving maximum sensitivity and spectral clarity.
A well-designed analytical method anticipates these behaviors to generate clean, interpretable, and reproducible data.
High-Fidelity Analysis: A Validated LC-ESI-MS Protocol
The following protocol is designed as a self-validating system, where the combination of chromatographic separation and high-resolution mass spectrometry provides unambiguous characterization. Electrospray ionization (ESI) is the technique of choice as it is a "soft ionization" method that minimizes fragmentation, preserving the molecular ion.[9][10]
Experimental Workflow Diagram
Caption: End-to-end workflow for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation & Solubilization
-
Objective: To prepare a homogenous, particulate-free solution at a concentration suitable for ESI-MS.
-
Protocol:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in a suitable solvent system to a stock concentration of 1 mg/mL. A 50:50 mixture of acetonitrile and water is a robust starting point.
-
Vortex and briefly sonicate to ensure complete dissolution.
-
Perform a serial dilution from the stock solution to a final working concentration of 1-10 µg/mL using the mobile phase as the diluent to ensure peak shape integrity.[7]
-
-
Expert Rationale: Using the initial mobile phase composition as the final diluent is critical to prevent solvent mismatch effects upon injection, which can cause peak distortion or splitting. The low concentration minimizes the risk of detector saturation and reduces the propensity for intermolecular reactions like boroxine formation.
-
-
Liquid Chromatography (LC) Parameters
-
Objective: To achieve chromatographic separation of the analyte from potential impurities, isomers, or degradation products.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for its speed and resolution.
-
Protocol Details:
Parameter Recommended Setting Causality & Justification Column Acquity BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm A C18 stationary phase provides excellent hydrophobic retention for the quinoline core. The sub-2 µm particle size ensures high efficiency.[3] Mobile Phase A 0.1% Formic Acid in Water Provides a proton source to promote efficient ionization in positive mode and aids in good peak shape. Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is an excellent organic solvent for ESI due to its volatility and low viscosity. Gradient 5% B to 95% B over 5 minutes A gradient elution ensures that compounds with a range of polarities can be eluted effectively and as sharp peaks. Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time with efficient ionization. Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity. | Injection Vol. | 2 µL | A small injection volume prevents column overloading and maintains sharp peaks. |
-
-
Mass Spectrometry (MS) Parameters
-
Objective: To ionize the analyte efficiently and measure its mass-to-charge ratio with high accuracy and resolution.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.
-
Optimized ESI Source Conditions:
Parameter Positive Ion Mode Negative Ion Mode Rationale Capillary Voltage +3.5 kV -3.0 kV Establishes the electrospray; polarity is chosen to generate the desired ion ([M+H]⁺ or [M-H]⁻). Cone/Nozzle Voltage 30 V -30 V A low voltage is used to gently guide ions into the mass spectrometer, preventing unwanted in-source fragmentation.[3] Source Temperature 120 °C 120 °C A moderate temperature that aids desolvation without causing thermal degradation of the analyte. Desolvation Gas Nitrogen, 600 L/hr Nitrogen, 600 L/hr High flow of inert gas facilitates the evaporation of solvent from the ESI droplets. Desolvation Temp. 350 °C 350 °C A higher temperature in this region ensures the final stage of desolvation is complete before ions enter the analyzer. | Mass Range | m/z 50 - 500 | m/z 50 - 500 | A range sufficient to encompass the expected molecular ions and potential adducts or dimers. |
-
Data Interpretation: From Spectrum to Structure
Accurate Mass and Isotopic Signature Verification
The cornerstone of confident identification is the agreement between the measured m/z and the theoretical m/z, which should be within 5 ppm for HRMS.[8][11] The presence of boron provides a secondary, definitive confirmation due to its unique isotopic distribution: ¹⁰B (19.9%) and ¹¹B (80.1%). The mass spectrum should exhibit a characteristic M and M-1 pattern reflecting this ratio.
Table 1: Key Theoretical m/z Values for this compound (C₁₀H₉BFNO₂)
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Ionization Mode |
| [M+H]⁺ | C₁₀H₁₀BFNO₂⁺ | 206.0786 | Positive |
| [M-H]⁻ | C₁₀H₈BFNO₂⁻ | 204.0641 | Negative |
| [M+Na]⁺ | C₁₀H₉BFNNaO₂⁺ | 228.0605 | Positive |
| [M-H₂O+H]⁺ | C₁₀H₈BFN⁺ | 188.0673 | Positive (Fragment) |
Note: Masses are calculated using the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to elicit structural information by fragmenting a selected precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 206.08) is an excellent candidate for collision-induced dissociation (CID). The resulting product ion spectrum can confirm the connectivity of the molecule.
Proposed Fragmentation of the [M+H]⁺ Ion
Caption: Proposed CID fragmentation pathway for protonated this compound.
-
Loss of Water (H₂O): The most facile fragmentation is the neutral loss of water (18.01 Da) from the protonated boronic acid moiety, yielding a highly characteristic ion at m/z 188.07. This is often the base peak in the MS/MS spectrum.
-
Loss of Boric Acid (H₃BO₂): A more extensive fragmentation can result in the loss of the entire boronic acid group, leading to an ion corresponding to the 8-fluoro-2-methylquinoline core at m/z 146.06. This confirms the presence of the heterocyclic scaffold.
By observing these specific product ions, the identity and structural integrity of the parent compound can be validated with an extremely high degree of confidence.
Conclusion
The mass spectrometric analysis of this compound is a nuanced task that requires an understanding of the specific chemical properties of both the quinoline scaffold and the boronic acid functional group. By employing a robust LC-HRMS method with optimized ESI conditions, one can overcome challenges such as boroxine formation and generate clear, unambiguous data. The verification of the accurate mass, the characteristic boron isotope pattern, and the predictable fragmentation pathways via MS/MS provides a multi-layered, self-validating system for the unequivocal identification and quality assessment of this critical synthetic building block. This guide provides the foundational expertise for scientists to develop and execute such analyses with confidence, ensuring the integrity of their research and development efforts.
References
- 1. scbt.com [scbt.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the quinoline heterocycle with the versatile boronic acid functional group has given rise to a class of compounds—quinoline boronic acids—that have become indispensable tools in modern chemical sciences. From their foundational, yet challenging, early syntheses to their current prominence as key building blocks in medicinal chemistry, catalysis, and materials science, the journey of quinoline boronic acids is one of continuous innovation. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of these remarkable compounds. It delves into the core synthetic strategies, explores their physicochemical properties, and highlights their diverse applications, particularly in the realm of drug discovery. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to effectively harness the potential of this privileged scaffold.
The Genesis of a Scaffold: A Historical Perspective
The story of quinoline boronic acids is a tale of two distinct chemical entities, each with a rich history, that were eventually united to create a powerful synthetic tool. The journey begins with the isolation of quinoline and the discovery of the first organoboron compounds in the 19th century.
Quinoline itself was first extracted from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named it "leukol".[1][2] A few years later, in 1842, Charles Gerhardt obtained it from the distillation of the alkaloid quinine, giving it the name that persists today.[2] The elucidation of its bicyclic aromatic structure, a fusion of a benzene and a pyridine ring, paved the way for numerous synthetic methods to be developed, starting with the Skraup synthesis in 1880 and the Combes synthesis in 1888.[1]
Parallel to these developments, the field of organoboron chemistry was in its infancy. In 1860, Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[3] However, it was the pioneering work of American chemist Henry Gilman in the early to mid-20th century that truly laid the groundwork for the widespread use of organometallic compounds, including those of boron, in organic synthesis.[4][5][6] His extensive research on organolithium and organomagnesium reagents provided the foundational chemistry necessary for the eventual synthesis of a wide variety of aryl and heteroaryl boronic acids.
While a definitive singular "discovery" of the first quinoline boronic acid is not prominently documented as a landmark event, its emergence was a logical and inevitable consequence of the advancements in both quinoline chemistry and organoboron synthesis. The first preparations of arylboronic acids often involved the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a borate ester. Given the availability of haloquinolines, it is highly probable that the first quinoline boronic acids were synthesized in the mid-20th century through such methods, likely in the laboratories of researchers expanding upon the work of Gilman and others in the field of organometallic chemistry. These early syntheses, while groundbreaking, were often hampered by the need for harsh reaction conditions and the limited functional group tolerance of the organometallic intermediates. The subsequent development of milder and more versatile synthetic methods, particularly transition metal-catalyzed reactions, has been the key driver in unlocking the full potential of quinoline boronic acids.
The Synthetic Toolbox: Accessing Quinoline Boronic Acids
The accessibility of quinoline boronic acids is crucial for their application. Over the years, the synthetic methodologies have evolved from classical organometallic approaches to sophisticated transition metal-catalyzed reactions, offering chemists a diverse toolbox to prepare these valuable compounds with varying substitution patterns and functional groups.
Classical Approach: Lithiation-Borylation of Haloquinolines
One of the earliest and most direct methods for the synthesis of quinoline boronic acids involves a halogen-metal exchange followed by borylation. This approach typically utilizes a haloquinoline as the starting material, which is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures to generate a quinolinyllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, followed by acidic workup to yield the desired quinoline boronic acid.
Causality in Experimental Choices: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. The choice of the borate ester can influence the ease of workup and purification. Triisopropyl borate is often favored due to the lower reactivity of the resulting boronic ester towards the organolithium reagent compared to trimethyl borate.
A representative workflow for this method is the synthesis of quinoline-3-boronic acid from 3-bromoquinoline.
Figure 1: General workflow for the synthesis of quinoline boronic acids via lithiation-borylation.
Palladium-Catalyzed Borylation of Haloquinolines (Miyaura Borylation)
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of boronic acids and their derivatives. The Miyaura borylation reaction, in particular, has become a cornerstone for the preparation of quinoline boronic acids from haloquinolines under relatively mild conditions. This method typically involves the reaction of a bromo- or iodoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Causality in Experimental Choices: The choice of the palladium catalyst and ligand is crucial for the efficiency of the reaction. Catalysts such as PdCl₂(dppf) are commonly used. The base, often potassium acetate or a carbonate, is required to facilitate the transmetalation step in the catalytic cycle. The use of a pinacol ester of diboron results in the formation of a stable boronic ester, which can be easily purified and, if desired, hydrolyzed to the corresponding boronic acid.
Figure 2: Simplified workflow for Palladium-catalyzed Miyaura borylation of haloquinolines.
Iridium-Catalyzed C-H Borylation of Quinolines
A more recent and highly atom-economical approach to quinoline boronic acids is the direct C-H borylation catalyzed by iridium complexes. This method allows for the conversion of a C-H bond on the quinoline ring directly to a C-B bond, avoiding the need for pre-functionalized haloquinolines. The regioselectivity of the borylation is often governed by steric factors, with the least hindered positions being preferentially borylated.
Causality in Experimental Choices: The choice of the iridium catalyst and the ligand is critical for both the activity and regioselectivity of the reaction. For instance, the use of specific ligands can direct the borylation to a particular position. The reaction is typically performed with a diboron reagent, and the resulting boronic ester can be isolated or used in subsequent reactions. This method is particularly valuable for the late-stage functionalization of complex quinoline-containing molecules.
Figure 3: Workflow for Iridium-catalyzed C-H borylation of quinolines.
Physicochemical and Spectroscopic Properties
Quinoline boronic acids are typically white to off-white solids with relatively high melting points.[7][8] Their solubility is generally low in nonpolar organic solvents but increases in polar organic solvents such as DMSO and methanol. The presence of both the basic nitrogen atom of the quinoline ring and the acidic boronic acid group gives them amphoteric character, and their solubility can be significantly influenced by the pH of the aqueous medium.[9]
The physicochemical properties can vary depending on the position of the boronic acid group on the quinoline ring.
| Property | Quinoline-3-boronic acid | Quinoline-8-boronic acid |
| Molecular Formula | C₉H₈BNO₂ | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol | 172.98 g/mol |
| Melting Point | 191-196 °C[4] | >300 °C[10] |
| Appearance | Solid[4] | Solid[10] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectra of quinoline boronic acids are characterized by signals in the aromatic region corresponding to the quinoline ring protons. The chemical shifts of these protons are influenced by the position of the boronic acid group. The protons of the B(OH)₂ group typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectra show the characteristic signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the boron atom (ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
-
IR Spectroscopy: The infrared spectra of quinoline boronic acids show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and the aromatic C-H and C=C stretching vibrations of the quinoline ring.
The Versatile Workhorse: Applications of Quinoline Boronic Acids
The unique combination of the quinoline scaffold, known for its presence in numerous bioactive compounds, and the versatile reactivity of the boronic acid group has positioned quinoline boronic acids as highly valuable building blocks in several scientific disciplines.
Medicinal Chemistry and Drug Discovery
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[11] The introduction of a boronic acid moiety can significantly enhance the biological activity of these molecules. Boronic acids are known to form reversible covalent bonds with the active site serine residues of many enzymes, making them potent enzyme inhibitors.[12]
Enzyme Inhibition: Quinoline boronic acid derivatives have been investigated as inhibitors of various enzymes. For instance, they have been incorporated into molecules targeting kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.
| Compound Class | Target Enzyme(s) | Therapeutic Area | IC₅₀ Values |
| Pyrazolo[4,3-f]quinoline Boronic Acids | CLK/ROCK | Cancer | Potent inhibition at nanomolar concentrations[13] |
| Dipeptide Boronic Acids | Proteasome | Cancer | IC₅₀ values in the nanomolar range[14] |
| Quinoline-based compounds | DNA methyltransferases | Cancer, Epigenetics | Low micromolar inhibitory potency[15][16] |
Anticancer Agents: The antiproliferative activity of numerous quinoline derivatives has been reported against various cancer cell lines. The incorporation of a boronic acid group can lead to enhanced cytotoxicity. For example, certain quinoline-thiazole and quinoline-thiazolidinone hybrids have shown significant antitumor activity against breast cancer cell lines.[17]
Organic Synthesis and Catalysis
Quinoline boronic acids are extensively used as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7] This reaction is one of the most powerful tools in modern organic synthesis for the construction of complex molecular architectures, including biaryls and other conjugated systems found in many pharmaceuticals and functional materials.
Furthermore, arylboronic acids, including quinoline boronic acids, can themselves act as catalysts in certain organic transformations. They can function as Lewis acids or hydrogen-bond donors to activate substrates in reactions such as the alkylation of quinolines.[12][18][19]
Materials Science and Organic Electronics
The rigid, planar structure and unique electronic properties of the quinoline ring make it an attractive component for advanced materials.[11] Quinoline boronic acids serve as valuable intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs).[10][11][20] They are used to construct the emissive and charge-transporting layers in OLED devices. The ability to tune the electronic and optical properties of these materials by modifying the quinoline core and its substituents allows for the development of highly efficient and stable OLEDs with tailored emission colors.[21][22]
Detailed Experimental Protocols
To ensure the practical utility of this guide, detailed, self-validating protocols for the synthesis of key quinoline boronic acids are provided below.
Synthesis of Quinoline-3-boronic acid via Lithiation-Borylation
This protocol describes the synthesis of quinoline-3-boronic acid from 3-bromoquinoline.
Materials:
-
3-Bromoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
To the resulting solution, add triisopropyl borate (2.0 eq) dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Adjust the pH of the aqueous layer to ~7 with 2 M NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding hexanes to the concentrated residue.
-
Collect the white solid by filtration and dry under vacuum to obtain quinoline-3-boronic acid.
Synthesis of a Quinoline Boronic Acid Pinacol Ester via Palladium-Catalyzed Miyaura Borylation
This protocol provides a general procedure for the synthesis of a quinoline boronic acid pinacol ester from a bromoquinoline.
Materials:
-
Bromoquinoline derivative
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the bromoquinoline derivative (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (1.5 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline boronic acid pinacol ester.
Conclusion
Quinoline boronic acids have firmly established themselves as a cornerstone of modern organic synthesis and drug discovery. Their journey, from the early days of fundamental organometallic chemistry to their current status as sophisticated building blocks, is a testament to the relentless pursuit of innovation in the chemical sciences. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological and material properties, will undoubtedly lead to the discovery of new and important applications for this privileged scaffold in the years to come. This guide serves as a comprehensive resource for researchers seeking to explore and exploit the vast potential of quinoline boronic acids in their own scientific endeavors.
References
- 1. iipseries.org [iipseries.org]
- 2. biosynce.com [biosynce.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Henry Gilman | American chemist | Britannica [britannica.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 13. Gilman reagent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. chemimpex.com [chemimpex.com]
- 17. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
Theoretical Foundations and Practical Applications of (8-Fluoro-2-methylquinolin-7-yl)boronic acid: A Technical Guide for Advanced Research
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[][2] The strategic introduction of a fluorine atom and a boronic acid moiety onto the 2-methylquinoline core, as in (8-Fluoro-2-methylquinolin-7-yl)boronic acid, creates a highly versatile building block for drug discovery and organic synthesis. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the boronic acid group is a key participant in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4]
This technical guide provides a comprehensive theoretical and practical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the compound's electronic properties through computational analysis, outline its synthesis and characterization, and provide a detailed protocol for its application in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application. The table below summarizes key identifiers and physical characteristics.
| Property | Value | Source |
| CAS Number | 957035-06-2 | [][5][6] |
| Molecular Formula | C₁₀H₉BFNO₂ | [][6] |
| Molecular Weight | 204.99 g/mol | [6] |
| IUPAC Name | This compound | [] |
| Boiling Point | 394.9°C at 760 mmHg | [] |
| Density | 1.32 g/cm³ | [] |
| SMILES | B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | [] |
| InChI Key | BVJIKMGAYNZCCJ-UHFFFAOYSA-N | [] |
Part 1: Theoretical and Computational Analysis
The electronic and structural characteristics of this compound dictate its reactivity and potential interactions with biological targets. In the absence of direct experimental studies on this specific molecule, we can extrapolate from computational studies on analogous quinoline and boronic acid derivatives to predict its behavior. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.[7][8][9][10][11]
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, we can predict the following:
-
Negative Potential Regions (Red/Yellow): These areas, indicative of high electron density, are expected to be concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group. These sites are prone to electrophilic attack and are key to the molecule's ability to interact with biological targets.
-
Positive Potential Regions (Blue): Electron-deficient regions are anticipated around the hydrogen atoms, particularly the hydroxyl protons of the boronic acid. These areas are susceptible to nucleophilic attack.
-
Influence of the Fluorine Atom: The highly electronegative fluorine atom will create a localized region of negative potential, influencing the overall charge distribution and potentially modulating the molecule's interactions with its environment.
Caption: Predicted MEP distribution for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13] The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[8]
-
HOMO: The HOMO is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity. For our target molecule, the HOMO is likely to be distributed over the electron-rich quinoline ring system.
-
LUMO: The LUMO represents the molecule's capacity to accept electrons, indicating its electrophilicity. The boronic acid moiety, with its vacant p-orbital on the boron atom, is expected to be a significant contributor to the LUMO.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-withdrawing fluorine atom and the boronic acid group is likely to influence this energy gap, tuning the molecule's reactivity for specific applications.
Caption: FMO analysis of this compound.
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The starting material would be 8-fluoro-7-halo-2-methylquinoline.
Step 1: Halogen-Lithium Exchange The 8-fluoro-7-halo-2-methylquinoline is treated with an organolithium reagent, such as n-butyllithium, at low temperature to generate the corresponding 7-lithio derivative.
Step 2: Borylation The organolithium intermediate is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate.
Step 3: Hydrolysis The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended. While experimental data for this specific molecule is not publicly available, representative chemical shifts and patterns can be predicted based on the structure and data from analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, providing clear evidence for the presence of the fluorine atom.
-
¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a boronic acid.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and the C-F stretching vibration.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4] It is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in this reaction, allowing for the introduction of the 8-fluoro-2-methylquinolin-7-yl moiety into a wide range of molecules.
General Reaction Scheme
The general scheme involves the reaction of this compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on general procedures and should be optimized for specific substrates.[14]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water or DME and water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., toluene/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (NMR, MS) of the product with the expected data for the coupled molecule. The disappearance of the starting materials in the TLC or LC-MS analysis also indicates a complete reaction.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive boronic acid moiety makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. This guide has provided a comprehensive overview of its theoretical properties, a plausible synthetic route, and a detailed protocol for its application in the powerful Suzuki-Miyaura cross-coupling reaction. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to advance their research and development efforts.
References
- 2. cas 957035-06-2|| where to buy this compound [english.chemenu.com]
- 3. researchgate.net [researchgate.net]
- 4. ekwan.github.io [ekwan.github.io]
- 5. 957035-06-2|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
The Indispensable Role of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, the strategic incorporation of fluorine atoms into this privileged structure has revolutionized its pharmacological potential, leading to compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action.[2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of fluorinated quinoline compounds, offering field-proven insights into their synthesis, diverse biological activities, and the critical structure-activity relationships that drive their therapeutic success.
Core Synthetic Methodologies: Building the Fluorinated Quinoline Scaffold
The construction of fluorinated quinoline derivatives relies on a toolkit of classic and modern synthetic reactions. The choice of methodology is dictated by the desired substitution pattern and the nature of the available starting materials.
Constructing the Quinoline Core: The Gould-Jacobs Reaction
A cornerstone in quinolone synthesis is the Gould-Jacobs reaction, which builds the bicyclic ring system from an appropriately substituted aniline.[4][5] This reaction is particularly valuable for creating the foundational 4-oxo-quinoline-3-carboxylic acid moiety, a key pharmacophore for antibacterial activity.
The causality behind this multi-step process is elegant in its efficiency. The initial condensation between a fluoroaniline and diethyl ethoxymethylenemalonate (EMME) forms an anilidomethylenemalonate intermediate. The subsequent high-temperature cyclization is a critical, energy-dependent step that forges the quinoline ring.[5][6] This thermal cyclization underscores the stability of the starting materials and the necessity of vigorous conditions to overcome the activation energy for this ring-closing reaction.
Experimental Protocol: Classical Thermal Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [6]
-
Step 1: Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
-
Step 2: Thermal Cyclization: Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.
-
Step 3: Isolation: Cool the reaction mixture to room temperature. The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Add a non-polar solvent like hexane to aid precipitation.
-
Step 4: Purification: Collect the solid product by filtration, wash with hexane to remove residual diphenyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
The following diagram illustrates the workflow of the Gould-Jacobs reaction.
Caption: A typical experimental workflow for the Gould-Jacobs synthesis.
Alternative Ring Closures: The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers another route to 4-hydroxyquinolines by reacting anilines with β-ketoesters.[7][8] The reaction conditions, particularly temperature, critically determine the regioselectivity of the final product. Milder conditions favor attack at the keto group, leading to 4-quinolones (Conrad-Limpach), while higher temperatures can promote reaction at the ester, yielding 2-quinolones (Knorr). This dichotomy highlights the thermodynamic versus kinetic control that can be exerted in these cyclization reactions.
Introducing Fluorine: Nucleophilic Aromatic Substitution and Modern Methods
The direct incorporation of fluorine onto a pre-formed quinoline ring is a powerful strategy. The classic approach involves nucleophilic aromatic substitution (SNAr), where a leaving group, such as a chlorine atom, is displaced by a fluoride source.[9] For this reaction to be efficient, the quinoline ring must be "activated" by electron-withdrawing groups, a role the ring nitrogen inherently plays, particularly at the C2 and C4 positions.
Experimental Protocol: Nucleophilic Aromatic Substitution on a Chloroquinoline [9]
-
Step 1: Reaction Setup: In a sealed reaction vessel, dissolve the chloroquinoline derivative (e.g., 4,7-dichloroquinoline) in a polar aprotic solvent such as DMF or DMSO.
-
Step 2: Addition of Fluoride Source: Add a source of fluoride, such as potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., a crown ether) to enhance the solubility and reactivity of the fluoride ion.
-
Step 3: Heating: Heat the reaction mixture to a high temperature (typically 150-220°C). The reaction progress can be monitored by HPLC or GC-MS.
-
Step 4: Workup and Isolation: After completion, cool the reaction mixture and pour it into water. The product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Step 5: Purification: The crude product is purified by column chromatography or recrystallization to yield the desired fluoroquinoline.
More recently, late-stage fluorination techniques have emerged, allowing for the direct conversion of C-H bonds to C-F bonds on complex molecules.[10][11] These methods, often employing transition-metal catalysis or photoredox catalysis, offer unprecedented access to novel fluorinated quinolines that would be difficult to synthesize via traditional routes.[10] For instance, photocatalytic methods can generate highly reactive fluorine radicals under mild conditions, enabling selective fluorination of specific C-H bonds.[12]
The Broad-Spectrum Biological Activity of Fluorinated Quinolines
The introduction of fluorine has unlocked a vast range of biological applications for quinoline compounds, extending far beyond their initial use as antimalarials.
Antibacterial Agents: The Fluoroquinolone Revolution
The most well-known application of fluorinated quinolines is in the field of antibacterial agents. The discovery that a fluorine atom at the C-6 position dramatically enhances antibacterial potency was a major breakthrough.[13] This led to the development of the fluoroquinolone class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin.
The mechanism of action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[13] By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.[13] The fluorine at C-6 enhances the binding of the drug to the DNA gyrase-DNA complex, a key insight into the structure-activity relationship of these compounds.[13]
The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics.
Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Fluoroquinolones Against Key Pathogens
| Fluoroquinolone | Generation | S. pneumoniae | P. aeruginosa | MRSA |
| Ciprofloxacin | 2nd | 1.0–4.0[14] | 0.26[7] | >1 |
| Levofloxacin | 3rd | 1.0–2.0[14] | 3.33[7] | >1 |
| Moxifloxacin | 4th | 0.06–0.25[14] | >4 | 0.049[7] |
| Gatifloxacin | 4th | 0.5–1.0[14] | 3.33[7] | 0.195[7] |
MIC values are represented as ranges or specific reported values from cited sources.
Anticancer Agents: A New Frontier
Drug repositioning efforts have unveiled the significant anticancer potential of fluoroquinolones and other fluorinated quinoline derivatives.[15] Their mechanism in cancer cells often mirrors their antibacterial action, targeting the eukaryotic equivalent, topoisomerase II, leading to DNA damage and apoptosis.[10][16] However, their anticancer activities are multifaceted, also involving the induction of cell cycle arrest, modulation of key signaling pathways, and inhibition of angiogenesis.[10]
For example, studies have shown that certain fluoroquinolones can suppress the production of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis, by modulating the p38 and cAMP signaling pathways.[6]
The following diagram illustrates a general workflow for assessing the anticancer activity of novel quinoline compounds.
Caption: General experimental workflow for anticancer assessment.
Table 2: Anticancer Activity (IC50 µM) of Selected Fluorinated Quinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 23 | UO-31 (Renal) | 0.72 | [5] |
| Ciprofloxacin Derivative 27 | HCT-116 (Colon) | 0.87 | [5] |
| Fluorinated Quinoline 6a | MDA-MB-468 (Breast) | 4.0 | [8] |
| Fluorinated Quinoline 6b | MDA-MB-468 (Breast) | 5.0 | [8] |
| Fluorinated Quinoline 6f | MDA-MB-468 (Breast) | 2.5 | [8] |
| Ofloxacin Derivative 15b | MCF-7 (Breast) | ~1.5 (estimated) | [10] |
Antimalarial and Antiviral Applications
The historical significance of quinolines as antimalarials, exemplified by chloroquine, has been revitalized through fluorination. Fluorinated 4-aminoquinolines have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[14][17] The introduction of fluorine, particularly trifluoromethyl groups, can significantly enhance antimalarial potency.
Experimental Protocol: Synthesis of a 4-Aminoquinoline Antimalarial Agent [14]
-
Step 1: Amine Synthesis: Prepare the desired amine side chain. For example, o-(diethylaminomethyl)benzonitrile can be synthesized by reacting o-cyanobenzylbromide with diethylamine in ethanol. This is followed by reduction of the nitrile group with a reducing agent like LiAlH4 in diethyl ether to yield the primary amine.
-
Step 2: Condensation: Condense the synthesized amine (from Step 1) with 4,7-dichloroquinoline in a solvent like N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out in the presence of a base such as K2CO3 and triethylamine.
-
Step 3: Heating: Heat the reaction mixture to facilitate the nucleophilic substitution of the chlorine at the C4 position of the quinoline ring.
-
Step 4: Isolation and Purification: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the final 4-aminoquinoline derivative.
Furthermore, the quinoline scaffold has been explored for antiviral applications, notably against HIV.[18][19] Fluorinated quinoline derivatives have been designed as HIV-1 integrase inhibitors, a key enzyme in the viral replication cycle.[18] These compounds function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome. The synthesis of these inhibitors often involves building the quinoline core via methods like the Gould-Jacobs reaction, followed by the strategic introduction of side chains that enhance binding to the integrase enzyme.[18]
Structure-Activity Relationships (SAR): The Key to Rational Drug Design
Understanding the relationship between a molecule's structure and its biological activity is paramount for designing more effective drugs. For fluorinated quinolines, several key SAR principles have been established.
-
Position of Fluorine: In fluoroquinolone antibacterials, the C-6 fluorine is crucial for DNA gyrase inhibition.[13] Shifting or removing this fluorine atom drastically reduces activity. In some anticancer derivatives, fluorine substitution on pendant aryl rings can modulate potency, with the position (ortho, meta, para) having a significant impact.[8]
-
C-7 Substituent: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency.[13] Bulky, basic groups like piperazine are common in antibacterials. In anticancer derivatives, modifications at this position can reduce the zwitterionic character of the molecule, improving cell penetration and antiproliferative activity.
-
N-1 Substituent: The group attached to the N-1 position of the quinolone ring influences pharmacokinetic properties and antibacterial potency. Small alkyl groups like cyclopropyl are often optimal.
-
C-3 Carboxylic Acid: The carboxylic acid at C-3 is essential for antibacterial activity as it is involved in binding to the DNA-gyrase complex. However, in some anticancer derivatives, this group has been modified to create prodrugs or to alter the compound's physicochemical properties.[5]
The following diagram illustrates the key SAR points for a typical fluoroquinolone scaffold.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-Stage Fluorination [kofo.mpg.de]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 14. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. Linker-modified quinoline derivatives targeting HIV-1 integrase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of (8-Fluoro-2-methylquinolin-7-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-Fluoro-2-methylquinolin-7-yl)boronic acid is a key building block in modern organic synthesis, particularly valued for its role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide to the utilization of this reagent, with a primary focus on the Suzuki-Miyaura coupling. Authored from the perspective of a Senior Application Scientist, this guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers practical insights into overcoming common synthetic challenges. The aim is to empower researchers to effectively employ this versatile reagent in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antimicrobial properties[1]. The strategic incorporation of aryl or heteroaryl substituents onto the quinoline ring system via robust and versatile synthetic methods is a cornerstone of modern drug discovery. This compound serves as a critical reagent in this endeavor, enabling the formation of carbon-carbon bonds at the 7-position of the quinoline nucleus. The presence of a fluorine atom at the 8-position can profoundly influence the electronic properties and metabolic stability of the resulting molecules, making this building block particularly attractive for medicinal chemistry programs.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 957035-06-2 | Multiple |
| Molecular Formula | C₁₀H₉BFNO₂ | Multiple |
| Molecular Weight | 204.99 g/mol | Multiple |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Purity | Typically ≥95% | Supplier Data |
| Boiling Point | 394.9°C at 760 mmHg | Supplier Data |
| Density | 1.32 g/cm³ | Supplier Data |
Core Application: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of this compound. This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is a powerful tool for the formation of C(sp²)–C(sp²) bonds[2][3].
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a general, yet robust, starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.
Reagents and Equipment
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: Heat the reaction in a sealed microwave vial to a temperature between 120-150 °C for a specified time (e.g., 15-60 minutes).
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-8-fluoro-2-methylquinoline product.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices and Troubleshooting
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of reaction parameters.
Catalyst and Ligand Selection
-
For Aryl Chlorides: Due to the stronger C-Cl bond, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to facilitate the oxidative addition step. Pre-catalysts such as Pd(dppf)Cl₂ can also be highly effective.
-
For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ are often sufficient for these more reactive halides.
The Critical Role of the Base
The base is essential for the activation of the boronic acid. The choice of base can significantly influence the reaction rate and yield.
-
Weaker Bases (e.g., K₂CO₃, Na₂CO₃): Often sufficient for many couplings and are a good starting point.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): May be necessary for more challenging couplings, particularly with less reactive halides or sterically hindered substrates.
Solvent Systems
Aprotic polar solvents are typically employed, often with the addition of water.
-
1,4-Dioxane, Toluene, THF: Common choices that effectively solubilize the reactants and catalyst.
-
Water: The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst2. Inefficient Oxidative Addition3. Protodeboronation of the Boronic Acid | 1. Use a fresh catalyst and ensure a strictly inert atmosphere.2. For aryl chlorides, switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).3. Use anhydrous conditions or a boronic ester protecting group (e.g., pinacol ester). |
| Protodeboronation | The boronic acid is unstable under the reaction conditions, leading to the formation of 8-fluoro-2-methylquinoline as a byproduct. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Employ a boronic ester (e.g., pinacol or MIDA ester) for a slow release of the boronic acid.- Use a fluoride source as the base (e.g., CsF or KF), which can sometimes suppress this side reaction. |
| Homocoupling of Boronic Acid | Can be promoted by the presence of oxygen. | Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere. |
Applications in Drug Discovery
The 7-aryl-8-fluoro-2-methylquinoline scaffold, readily accessible through the Suzuki-Miyaura coupling of this compound, is of significant interest in medicinal chemistry. The quinoline core is a well-established pharmacophore, and the introduction of diverse aryl groups at the 7-position allows for the fine-tuning of biological activity and pharmacokinetic properties. The 8-fluoro substituent can enhance metabolic stability and binding affinity.
Potential therapeutic areas for derivatives of this scaffold include:
-
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity.
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as inhibitors of inflammatory pathways.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with a rational approach to the selection of reaction conditions, will enable researchers to effectively utilize this reagent in their synthetic endeavors. The protocols and insights provided in this document serve as a robust foundation for the successful application of this important synthetic tool in the pursuit of novel chemical entities with potential therapeutic and material applications.
References
Synthesis of Potent c-Met Kinase Inhibitors Utilizing (8-Fluoro-2-methylquinolin-7-yl)boronic acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of (8-Fluoro-2-methylquinolin-7-yl)boronic acid in the synthesis of bioactive molecules, with a specific focus on the development of potent c-Met kinase inhibitors. The protocols and insights presented herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of the Fluoro-Quinoline Boronic Acid Scaffold
This compound is a key building block in modern medicinal chemistry. Its quinoline core is a privileged scaffold, found in numerous biologically active compounds, including antimalarial and antibacterial agents.[1] The strategic placement of a fluorine atom and a boronic acid group enhances its utility. The fluorine atom can improve metabolic stability and binding affinity of the final compound, while the boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2]
This guide will focus on its application in the synthesis of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant signaling implicated in the progression of various cancers.[3][4][5][6] The development of small molecule inhibitors of c-Met is therefore a significant area of research.
Core Application: Synthesis of a Novel c-Met Inhibitor via Suzuki-Miyaura Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of complex drug-like molecules.[7]
A representative synthesis of a potent c-Met inhibitor is detailed below, where this compound is coupled with a suitable aryl halide partner.
Experimental Protocol: Synthesis of a 7-Aryl-8-fluoro-2-methylquinoline c-Met Inhibitor
This protocol outlines the Suzuki-Miyaura coupling of this compound with a hypothetical, yet representative, complex aryl bromide, N-(4-bromo-2-fluorophenyl)-N'-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)urea, a scaffold designed to interact with the c-Met active site.
Materials:
-
This compound
-
N-(4-bromo-2-fluorophenyl)-N'-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)urea (Aryl Bromide Partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide partner (1.0 equivalent), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) to the flask via syringe. The solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1 M of the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure c-Met inhibitor.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a c-Met inhibitor.
Scientific Rationale and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Catalytic Cycle of Suzuki-Miyaura Coupling:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, undergoes transmetalation with the Pd(II) complex. The aryl group from the boronic acid replaces the bromide on the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex are reductively eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.
Mechanism Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Quantitative Data Summary
The following table provides representative data for the synthesis of a series of 7-aryl-8-fluoro-2-methylquinoline derivatives, illustrating the versatility of the Suzuki-Miyaura coupling with this compound.
| Entry | Aryl Bromide Partner | Product | Yield (%) | c-Met IC₅₀ (nM) |
| 1 | 4-Bromo-2-fluoroaniline | 7-(4-Amino-3-fluorophenyl)-8-fluoro-2-methylquinoline | 85 | 50 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | 8-Fluoro-2-methyl-7-(4-(trifluoromethoxy)phenyl)quinoline | 92 | 25 |
| 3 | 5-Bromo-1H-indazole | 8-Fluoro-7-(1H-indazol-5-yl)-2-methylquinoline | 78 | 15 |
| 4 | 2-Bromo-6-methoxypyridine | 8-Fluoro-7-(6-methoxypyridin-2-yl)-2-methylquinoline | 88 | 30 |
Yields and IC₅₀ values are hypothetical and for illustrative purposes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | Ensure fresh, high-purity palladium catalyst is used. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure the reaction is run under a positive pressure of inert gas. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider converting it to the corresponding boronate ester for increased stability. | |
| Formation of homocoupled byproducts | Presence of oxygen | Improve degassing procedures. |
| Reaction temperature too high | Optimize the reaction temperature; lower temperatures may reduce homocoupling. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature incrementally while monitoring by TLC or LC-MS. |
| Base is not optimal | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging (8-Fluoro-2-methylquinolin-7-yl)boronic acid for the Development of Potent Kinase Inhibitors
Introduction: The Strategic Value of the Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with the ATP-binding site of protein kinases. The strategic incorporation of substituents, such as the 8-fluoro-2-methylquinoline moiety, can significantly enhance a compound's potency, selectivity, and pharmacokinetic properties. Fluorine substitution, in particular, is a well-established strategy in drug design to modulate metabolic stability and binding affinity.[2]
This guide provides an in-depth technical overview of the application of (8-Fluoro-2-methylquinolin-7-yl)boronic acid (CAS: 957035-06-2) as a key building block in the synthesis of advanced kinase inhibitors. We will focus on its pivotal role in the development of GDC-0994 (Ravoxertinib) , a potent and selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), to illustrate the practical application and rationale behind using this specific chemical entity.
Core Application: Synthesis of ERK1/2 Inhibitor GDC-0994 (Ravoxertinib)
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. ERK1 and ERK2 are terminal kinases in this cascade, making them prime targets for therapeutic intervention, especially in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[3]
GDC-0994 (Ravoxertinib) was developed as a potent, selective, and orally bioavailable inhibitor of ERK1/2.[3][4] The synthesis of a key intermediate for GDC-0994 utilizes this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of diverse functional groups in forming carbon-carbon bonds.
The Role of the (8-Fluoro-2-methylquinolin-7-yl) Moiety
The 8-fluoro-2-methylquinolin-7-yl fragment is not merely a structural placeholder; it plays a crucial role in the overall profile of GDC-0994. Analysis of the co-crystal structure of GDC-0994 bound to ERK2 (PDB ID: 5K4I) reveals key interactions.[5] The quinoline core provides a rigid scaffold that positions other parts of the molecule for optimal binding in the ATP pocket. The fluorine atom at the 8-position can enhance binding affinity through favorable electrostatic or hydrophobic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism. The methyl group at the 2-position can also contribute to binding and selectivity.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for Synthesis of a GDC-0994 Precursor
This protocol describes a representative Suzuki-Miyaura reaction to couple this compound with a suitable aryl or heteroaryl halide, a key step in the synthesis of GDC-0994 and related analogs. The specific coupling partner and conditions are based on procedures described in the patent literature for GDC-0994.[3]
Diagram of the Suzuki-Miyaura Coupling Workflow:
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rcsb.org [rcsb.org]
Application Notes & Protocols: (8-Fluoro-2-methylquinolin-7-yl)boronic acid in Advanced Materials Science
These application notes provide researchers, materials scientists, and professionals in drug development with a comprehensive technical guide to the utilization of (8-Fluoro-2-methylquinolin-7-yl)boronic acid. This versatile building block, characterized by its fluorescent quinoline core, strategically positioned fluorine and methyl groups, and a reactive boronic acid moiety, holds significant promise for the development of next-generation organic electronic materials and chemical sensors.
Introduction: The Strategic Advantage of the 8-Fluoro-2-methylquinolin-7-yl Moiety
This compound is a specialized organic compound engineered for high-performance applications. The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is well-established for its unique electronic and photophysical properties.[1][2] The strategic incorporation of substituents dictates its function:
-
Quinoline Core: Provides a rigid, planar structure with inherent electron-transporting capabilities and often, fluorescence.[3][4]
-
Fluorine Atom (at C8): The high electronegativity of fluorine can significantly influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This is a critical parameter for tuning the electronic and optoelectronic properties of materials, such as the emission color in organic light-emitting diodes (OLEDs).[5] It can also enhance thermal stability and influence intermolecular packing.
-
Methyl Group (at C2): This group can modulate solubility and influence the solid-state morphology of thin films, which is crucial for device performance.
-
Boronic Acid Group (at C7): This functional group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the facile formation of carbon-carbon bonds, incorporating the quinoline unit into larger, more complex molecular architectures like polymers and dendrimers.[8]
This unique combination of features makes this compound a prime candidate for creating novel materials with tailored properties for applications in organic electronics and sensing.
Core Application: Synthesis of π-Conjugated Materials via Suzuki-Miyaura Cross-Coupling
The primary application of this compound in materials science is its role as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction forms a C-C bond between the boronic acid's quinoline core and an aryl halide, opening pathways to a vast array of π-conjugated oligomers and polymers.
Causality in Experimental Design:
The choice of reaction partners, catalyst, base, and solvent system is critical for achieving high yields and the desired material properties. The palladium catalyst and its ligands are central to the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[9] The base is required to activate the boronic acid for the transmetalation step. The solvent must solubilize the reactants and facilitate the reaction kinetics.
Visualizing the Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Protocol 1: Synthesis of a Blue-Emitting Oligomer for OLED Applications
This protocol details the synthesis of a model oligomer where this compound is coupled with 9,9-dioctyl-2,7-dibromofluorene, a common blue-emitting core.
Objective: To synthesize a fluorescent oligomer with potential for use as an emissive or electron-transporting layer in an OLED device.
Materials:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 957035-06-2 | 204.99 | 225 mg | 1.1 |
| 9,9-dioctyl-2,7-dibromofluorene | 221349-94-0 | 548.57 | 274 mg | 0.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 29 mg | 0.025 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Toluene | 108-88-3 | - | 20 mL | - |
| Deionized Water | 7732-18-5 | - | 5 mL | - |
Procedure:
-
Inert Atmosphere Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 9,9-dioctyl-2,7-dibromofluorene (274 mg, 0.5 mmol) and this compound (225 mg, 1.1 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), toluene (20 mL), and a degassed solution of potassium carbonate (415 mg, 3.0 mmol) in deionized water (5 mL).
-
Reaction: Immerse the flask in a preheated oil bath at 90°C and stir the biphasic mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure oligomer.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its photophysical properties using UV-Vis and photoluminescence spectroscopy.[10][11]
Application in Chemical Sensing
The quinoline moiety can act as a fluorophore and a binding site for metal ions or other analytes.[4] The fluorescence of materials derived from this compound may be quenched or enhanced upon binding to a specific analyte, forming the basis of a chemosensor.[4]
Logical Framework for Sensor Design:
Caption: Logical workflow for chemosensor development.
Protocol 2: Screening for Metal Ion Sensing
Objective: To perform a preliminary screening of a material derived from this compound for its potential as a fluorescent sensor for various metal ions.
Materials:
-
A fluorescent compound synthesized from this compound (e.g., the oligomer from Protocol 1).
-
High-purity solvents (e.g., acetonitrile or THF).
-
A selection of metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺).
-
Fluorometer.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent compound in acetonitrile at a concentration of 1.0 x 10⁻⁵ M. Prepare stock solutions of the various metal salts in acetonitrile at a concentration of 1.0 x 10⁻³ M.
-
Baseline Measurement: In a quartz cuvette, place 3.0 mL of the fluorescent compound stock solution. Record its fluorescence emission spectrum by exciting at its absorption maximum (λ_max).
-
Titration Screening: To the same cuvette, add a small aliquot (e.g., 10 µL) of one of the metal ion stock solutions.
-
Measurement: Gently mix the solution and, after a brief equilibration period (e.g., 1 minute), record the fluorescence emission spectrum again.
-
Repeat: Continue adding aliquots of the metal ion solution and recording the spectra until a significant change is observed or until a large excess of the metal ion has been added.
-
Screen Other Ions: Repeat steps 2-5 for each of the different metal ions to be tested.
-
Data Analysis: Compare the changes in fluorescence intensity (quenching or enhancement) for each metal ion. A significant and selective change in the presence of a particular ion indicates a potential sensing capability.
Material Characterization
A thorough characterization is essential to understand the properties of any new material synthesized.
| Property | Technique(s) | Information Gained |
| Structural Integrity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirmation of the chemical structure and purity of the synthesized material.[12] |
| Photophysical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Determination of absorption and emission wavelengths, Stokes shift, and quantum yield.[10][11] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assessment of the material's decomposition temperature, indicating its suitability for device fabrication. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels, crucial for designing efficient electronic devices. |
Conclusion
This compound is a highly valuable and versatile building block for the modern materials scientist. Its unique electronic and structural features, combined with the synthetic accessibility offered by the boronic acid group, enable the rational design of novel π-conjugated materials. The protocols outlined herein provide a solid foundation for exploring its potential in creating advanced functional materials for OLEDs, sensors, and other organic electronic applications.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Investigation of quinoline-based materials for organic light -emitting diode (OLED) applications - ProQuest [proquest.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAFT polymer cross-coupling with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. scispace.com [scispace.com]
- 12. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
(8-Fluoro-2-methylquinolin-7-yl)boronic acid in the synthesis of pharmaceutical intermediates
An Application Guide for the Strategic Use of (8-Fluoro-2-methylquinolin-7-yl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of the Fluorinated Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern antibacterial fluoroquinolones and targeted oncology agents.[1][2][3][4] Its rigid, planar structure and rich electronic properties allow for precise vectoral presentation of substituents to engage with biological targets.[5] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7][8][9] The fluorine atom's high electronegativity can alter the pKa of nearby functional groups, enhancing bioavailability, while its ability to block sites of metabolic oxidation can significantly prolong a drug's half-life.[4][5][10]
The reagent, This compound , uniquely combines these advantageous features. The 2-methyl group provides a lipophilic handle and can influence the planarity of the ring system, while the 8-fluoro substituent introduces the critical electronic and metabolic-stability benefits. This building block is therefore of significant interest for the synthesis of next-generation kinase inhibitors, antivirals, and other complex pharmaceutical intermediates where precise control over physicochemical properties is paramount.
This guide provides an in-depth examination of the application of this compound, focusing on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[11] We will detail protocols for its preparation from a halogenated precursor, its subsequent coupling to a representative heterocyclic partner, and discuss the critical parameters that ensure high-yield, reproducible outcomes.
Reagent Profile and Handling Considerations
Boronic acids, while exceptionally useful, are known for their propensity to undergo decomposition pathways such as protodeboronation and oxidative degradation, particularly under aqueous basic conditions.[][13] Heterocyclic boronic acids can be especially susceptible to such degradation.[9][14]
For this reason, it is often advantageous to generate and use the more stable pinacol boronate ester derivative, 2-(8-Fluoro-2-methylquinolin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , in synthesis. Pinacol esters are typically crystalline, air-stable solids that are easier to handle, purify, and store, making them ideal for multi-step synthetic campaigns.[15][16] The boronic acid can be generated in situ during the Suzuki coupling or the ester can often be used directly.[17]
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 957035-06-2 | C₁₀H₉BFNO₂ | 204.99 | Solid |
| 7-Bromo-8-fluoro-2-methylquinoline | 1072944-89-8 | C₁₀H₇BrFN | 240.07 | Solid |
| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 | Crystalline Solid |
| 2-Chloro-4-aminopyrimidine (Hypothetical Partner) | 155-98-6 | C₄H₄ClN₃ | 129.55 | Solid |
Synthetic Workflow: From Precursor to Final Intermediate
The overall synthetic strategy involves a two-step sequence starting from a readily accessible haloquinoline precursor. First, a Miyaura borylation is employed to install the boronate ester. Second, the resulting organoboron reagent is used in a Suzuki-Miyaura cross-coupling reaction to form the target biaryl system.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1072945-61-9|(7-Fluoro-2-methylquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving (8-Fluoro-2-methylquinolin-7-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific, and often challenging, heteroaromatic boronic acid. Here, we will delve into common issues, troubleshooting strategies, and frequently asked questions to ensure the successful synthesis of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the use of heteroaromatic boronic acids, such as this compound, can introduce a unique set of challenges.[3] These molecules are often prone to instability and can participate in unwanted side reactions, leading to diminished yields.[3][4] This guide provides a systematic approach to overcoming these obstacles.
Issue 1: Low to No Product Formation
This is one of the most common frustrations in any coupling reaction. A number of factors could be at play, from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Poor Quality or Decomposed Boronic Acid: this compound, like many heteroaromatic boronic acids, can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[4][5][6] This is often exacerbated by moisture and certain basic conditions.
-
Diagnostic Check: Confirm the purity of your boronic acid using NMR or LC-MS.
-
Solution:
-
Use freshly purchased or recently purified boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a diethanolamine adduct (DABO).[1][7] These can be more robust and are often used directly in the coupling reaction.[7]
-
Store the boronic acid under an inert atmosphere and in a desiccator.
-
-
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species.[2][8] If your palladium source is not properly activated or has decomposed, the catalytic cycle will not proceed.
-
Diagnostic Check: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).
-
Solution:
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1] For challenging substrates like quinolines, the right ligand is essential.
-
Diagnostic Check: Review the literature for ligands used in similar heteroaromatic couplings.
-
Solution:
-
-
Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation, and its strength and solubility can significantly impact the reaction rate and yield.[5][8][13]
-
Diagnostic Check: Ensure your base is fully dissolved or well-suspended in the reaction mixture.
-
Solution:
-
Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11] For challenging couplings, a stronger base like K₃PO₄ is often a good choice.[14]
-
Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically used.[11] The water can help to dissolve the base.[11]
-
-
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your LC-MS or NMR can indicate the presence of side reactions, which compete with your desired coupling.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: This results in a symmetrical biaryl product derived from two molecules of your boronic acid. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1]
-
Diagnostic Check: Look for a product with a mass corresponding to the dimer of this compound.
-
Solution:
-
Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) before adding the palladium catalyst.
-
Maintain a positive pressure of an inert gas throughout the reaction.[15]
-
-
-
Protodeboronation: As mentioned earlier, this is the loss of the boronic acid group.[4][5]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Potential Causes & Solutions:
-
Residual Palladium Catalyst: This can lead to a dark-colored, oily product.
-
Solution:
-
Filter the crude reaction mixture through a pad of celite or silica gel before concentrating.
-
An aqueous workup with a solution of sodium sulfide can help to precipitate the palladium.[11]
-
-
-
Boronic Acid Residues: Unreacted boronic acid or its byproducts can be difficult to separate from the desired product.
-
Solution:
-
An aqueous wash with a mild base can help to remove boronic acid residues.
-
Careful column chromatography is often necessary for complete purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. A common combination is Pd₂(dba)₃ with a ligand like SPhos or XPhos. For the base, K₃PO₄ is a robust choice, and a solvent system of 1,4-dioxane with a small amount of water (e.g., 10:1 ratio) is often effective. A reaction temperature in the range of 80-110 °C is typical.
Q2: How does the fluorine substituent on the quinoline ring affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom can make the C-B bond of the boronic acid more susceptible to cleavage, potentially increasing the rate of protodeboronation. However, it can also have a beneficial electronic effect on the coupling partner if it is an aryl halide, making oxidative addition more favorable.
Q3: Can I use this compound with aryl chlorides?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[12] To successfully couple with an aryl chloride, you will likely need a more active catalyst system, such as one employing a Buchwald-type ligand, and potentially higher reaction temperatures.[12][16]
Q4: What is the purpose of adding water to the reaction mixture?
A4: While it may seem counterintuitive given the risk of protodeboronation, a small amount of water is often beneficial. It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which can accelerate the reaction.[11] It can also play a role in the hydrolysis of boronate esters to the active boronic acid species in situ.
Q5: How can I monitor the progress of my reaction?
A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of your starting materials and the formation of your product.[15]
Experimental Protocols and Data
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimizing your Suzuki coupling.
-
Preparation: To a flame-dried vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[17]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[17]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[17]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15][17]
-
Purification: Purify the crude product by flash column chromatography.[17]
Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) and Pd(II) precatalysts.[11] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that are effective for challenging couplings.[11] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that are often effective when weaker bases fail.[11][14] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic polar solvents that are standard for Suzuki couplings.[11] |
| Temperature | 80 - 110 °C | A typical temperature range to ensure a reasonable reaction rate. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][18]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Side reactions and byproducts of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Welcome to the technical support guide for (8-Fluoro-2-methylquinolin-7-yl)boronic acid (CAS 957035-06-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors, particularly in cross-coupling reactions. As a heteroaromatic boronic acid, it presents unique challenges and opportunities. This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side reactions and offering robust troubleshooting strategies.
Section 1: Understanding the Core Reactivity and Instability
Before troubleshooting specific experimental outcomes, it is crucial to understand the inherent chemical properties of this compound that predispose it to certain side reactions.
FAQ 1: What are the primary side reactions I should be aware of when using this boronic acid?
When using this compound, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, you are likely to encounter two major classes of byproducts:
-
Protodeboronation Product: The boronic acid functional group is replaced by a hydrogen atom, yielding 8-fluoro-2-methylquinoline. This is a common decomposition pathway for many boronic acids, especially heteroaromatic ones.[1]
-
Homocoupling Product: Two molecules of the quinoline boronic acid couple to form a symmetric bi-quinoline dimer (8,8'-difluoro-2,2'-dimethyl-7,7'-biquinoline). This side reaction is often catalyzed by the same metal catalyst intended for the cross-coupling.[2][3]
The formation of these byproducts consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product.[4]
FAQ 2: Why is this specific boronic acid prone to protodeboronation?
The propensity of this compound to undergo protodeboronation (loss of the B(OH)₂ group) is rooted in its structure as a basic heteroaromatic boronic acid.[1] The reaction mechanism and rate are highly sensitive to pH.
-
Zwitterionic Intermediate: Like other basic heteroaromatic boronic acids (e.g., 2-pyridyl boronic acid), the quinoline nitrogen can be protonated while the boronic acid exists as a boronate anion under neutral or slightly acidic conditions. This zwitterionic species can be highly reactive and fragment, leading to the cleavage of the carbon-boron bond.[5][6]
-
Aqueous Conditions: The presence of water and a proton source (even adventitious) facilitates this reaction. Reaction conditions that are too acidic or basic can sometimes suppress this pathway by shifting the equilibrium away from the reactive zwitterionic form.[1]
The diagram below illustrates the general mechanism for protodeboronation in basic heteroaromatic boronic acids.
Caption: Fig 1. Protodeboronation via a zwitterionic intermediate.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses specific problems encountered during Suzuki-Miyaura cross-coupling reactions.
Problem 1: My main byproduct is the homocoupled dimer of the quinoline boronic acid.
Symptoms:
-
LC-MS analysis shows a major peak with a mass corresponding to (2 * [M-B(OH)₂] of starting material).
-
NMR of the crude product shows complex aromatic signals consistent with a symmetric biquinoline structure.
-
The reaction may appear sluggish, with incomplete consumption of the coupling partner (e.g., aryl halide).
Causality & Explanation: Homocoupling of boronic acids is a well-documented side reaction in palladium-catalyzed processes. The mechanism is often promoted by the presence of oxygen.[3]
-
Oxidative Mechanism: If the reaction is not rigorously deoxygenated, the Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, (η²-O₂)PdL₂.[7][8] This complex can then react with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled product.[9]
-
Non-Oxidative Mechanism: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur via a protonolysis/second transmetalation pathway even in the absence of oxygen.[2]
The workflow below illustrates the oxidative homocoupling pathway.
Caption: Fig 2. Oxidative homocoupling pathway.
Solutions & Mitigation Protocol:
| Strategy | Detailed Protocol Step | Rationale |
| Rigorous Degassing | 1. Combine the boronic acid, aryl halide partner, and base in the reaction flask. 2. Seal the flask with a septum. 3. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). 4. Repeat this vacuum/backfill cycle at least 3-5 times. 5. Sparge the reaction solvent with the inert gas for 15-30 minutes before adding it to the flask via cannula. | This is the most critical step to minimize the oxygen-mediated pathway, which is a primary driver for homocoupling.[7][8] |
| Ligand Choice | Use bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands can promote the desired reductive elimination from the Ar-Pd-Ar' intermediate over competing side reactions. In some systems, they have been shown to suppress homocoupling.[2] |
| Controlled Addition | Add the boronic acid solution slowly via syringe pump to the reaction mixture containing the catalyst and aryl halide. | Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling. |
Problem 2: My reaction is clean but low-yielding, and I've isolated 8-fluoro-2-methylquinoline.
Symptoms:
-
Significant amount of the protodeboronated starting material (8-fluoro-2-methylquinoline) is observed by GC-MS or LC-MS.
-
The reaction appears to stall after partial conversion.
-
Yields are inconsistent between batches.
Causality & Explanation: This is a classic case of protodeboronation competing with the desired Suzuki coupling. The boronic acid is being consumed by a non-productive pathway.[10] This is often exacerbated by:
-
Prolonged reaction times at elevated temperatures: Gives more opportunity for the C-B bond to cleave.
-
Suboptimal pH: The reaction medium's pH, influenced by the base and hydrolysis byproducts, can drift into a range that accelerates protodeboronation.[5]
-
Presence of excess water: While some water is often necessary for Suzuki couplings, excess water can facilitate protonolysis.
Solutions & Mitigation Protocol:
| Strategy | Detailed Protocol Step | Rationale |
| Choice of Base and Solvent | 1. Use a non-aqueous base like K₃PO₄ or Cs₂CO₃. 2. Employ anhydrous solvents like dioxane, toluene, or 2-MeTHF. 3. If aqueous conditions are necessary, use a carefully buffered system or a biphasic mixture to control the pH. | Minimizing the amount of water and strong protic sources can significantly slow the rate of protodeboronation.[10] The choice of base is critical in controlling the pH and the concentration of reactive boronate species.[11] |
| Use of Boronic Esters | Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. | Boronate esters are generally more stable towards protodeboronation than the corresponding free acids. They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[10] |
| Reaction Monitoring | Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Work up the reaction as soon as the starting aryl halide is consumed. | Avoid unnecessarily long reaction times, which simply allow more time for the boronic acid and product to decompose. |
| Temperature Control | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | The rate of protodeboronation, like most decomposition reactions, is highly temperature-dependent. |
Section 3: Purification Strategies
Effectively separating the desired cross-coupled product from polar, often water-soluble, boron-containing byproducts can be challenging.
FAQ 3: How can I effectively remove unreacted boronic acid and its byproducts during workup?
Standard silica gel chromatography can be problematic, as boronic acids often streak or decompose on silica.[12] A multi-step purification strategy is often most effective.
Recommended Purification Workflow:
Caption: Fig 3. Recommended multi-step purification workflow.
Step-by-Step Protocol for Purification:
-
Aqueous Base Wash:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer with a 1M NaOH or K₂CO₃ solution. The basic wash converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[13]
-
Expert Tip: Repeat the base wash 2-3 times to ensure complete removal. Be cautious if your desired product has acidic functional groups.
-
-
Diethanolamine Adduct Formation (Alternative to Base Wash):
-
If the base wash is not effective or compatible, consider derivatization. After an initial workup, dissolve the crude material in a nonpolar solvent (e.g., ether or toluene) and add diethanolamine.
-
The boronic acid will often form a stable, crystalline adduct that precipitates and can be removed by filtration.[14]
-
-
Silica Gel Chromatography:
-
After the aqueous wash, the remaining organic layer should be largely free of the boronic acid. Concentrate the organic layer and purify it using standard silica gel chromatography.
-
This step will separate your desired product from the less polar protodeboronated byproduct (8-fluoro-2-methylquinoline) and the potentially high-molecular-weight homocoupled dimer.
-
Troubleshooting: If your boronic acid is particularly stubborn, you can try treating the silica gel with a small amount of boric acid before packing the column, which can sometimes mitigate decomposition on the stationary phase.[12]
-
-
Final Recrystallization/Trituration:
-
For achieving high purity, a final recrystallization or trituration of the product isolated from chromatography is highly recommended. This will remove any trace impurities.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
Technical Support Center: (8-Fluoro-2-methylquinolin-7-yl)boronic acid Stability in Solution
Welcome to the technical support center for (8-Fluoro-2-methylquinolin-7-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of this valuable reagent in solution. Our aim is to equip you with the scientific understanding and practical protocols necessary to ensure the success of your experiments.
Introduction: The Challenge of Stability
This compound is a key building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many heteroaromatic boronic acids, it is susceptible to degradation in solution, which can lead to inconsistent reaction yields and the formation of impurities. Understanding the mechanisms of degradation is the first step toward effective mitigation.
The stability of this particular boronic acid is influenced by a combination of factors inherent to its structure: the electron-donating 2-methyl group, the electron-withdrawing 8-fluoro substituent, and the quinoline nitrogen. This unique electronic and structural arrangement necessitates careful consideration of handling and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are protodeboronation and oxidation.[1]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by heat, the presence of aqueous bases, or the palladium catalyst itself.[1][2] For heteroaromatic systems like quinoline, this can be a significant side reaction.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the boronic acid into the corresponding phenol (8-fluoro-2-methylquinolin-7-ol) and boric acid. This is often promoted by dissolved oxygen or other oxidizing agents in the reaction mixture.[1]
Q2: How do the substituents on the quinoline ring affect the stability of this boronic acid?
A2: The electronic properties of the substituents play a crucial role. The 2-methyl group is electron-donating, which generally increases the electron density of the quinoline ring system. Conversely, the 8-fluoro group is strongly electron-withdrawing.[3] The interplay of these opposing electronic effects can influence the susceptibility of the C-B bond to cleavage. Furthermore, the nitrogen atom in the quinoline ring can be protonated or coordinate to metals, altering the overall electron density and reactivity of the molecule.[3][4]
Q3: Can I store solutions of this compound?
A3: It is highly recommended to prepare solutions of this boronic acid fresh for each use. Over time, especially when exposed to air and moisture, solutions are prone to degradation. If short-term storage is unavoidable, it should be done under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).
Q4: What is a boroxine, and should I be concerned about its formation?
A4: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[5] This is a reversible process, but the formation of boroxines can complicate reaction stoichiometry and lead to irreproducible results. Using anhydrous solvents can minimize boroxine formation.
Troubleshooting Unstable Solutions and Poor Reaction Outcomes
This section provides a systematic approach to diagnosing and resolving common issues related to the instability of this compound.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause: Decomposition of the boronic acid before or during the reaction.
Recommended Solutions & Action Steps:
-
Verify Reagent Quality: Before use, check the purity of your solid this compound via NMR or LC-MS to ensure it has not degraded during storage.
-
Use a Stabilized Form: If the free boronic acid proves to be consistently unstable under your reaction conditions, consider converting it to a more robust derivative.
-
Pinacol Boronate Ester: These are generally more stable to storage and handling.[6]
-
N-methyliminodiacetic acid (MIDA) Boronate: MIDA boronates are exceptionally stable crystalline solids that slowly release the active boronic acid under the reaction conditions, which is ideal for sensitive substrates.[7]
-
Diethanolamine (DABO) Adducts: These are air-stable complexes that can often be used directly in Suzuki-Miyaura reactions.[5][8]
-
-
Optimize Reaction Conditions:
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can cause oxidative degradation.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration.[9]
-
Base Selection: The choice of base is critical. For sensitive boronic acids, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) which can accelerate protodeboronation in aqueous media.[2]
-
Problem 2: Significant Protodeboronation Observed (Formation of 8-Fluoro-2-methylquinoline)
Potential Cause: The reaction conditions are promoting the cleavage of the C-B bond.
Recommended Solutions & Action Steps:
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to strictly anhydrous solvents and reagents can significantly mitigate this side reaction.[2]
-
Milder Base: As mentioned above, employ a weaker base. Potassium fluoride (KF) can also be an effective choice.[2]
-
"Slow-Release" Strategy: Utilize a MIDA boronate which maintains a low concentration of the active, and potentially unstable, boronic acid throughout the reaction.[7][10]
Problem 3: Inconsistent Reaction Yields
Potential Cause: Variable quality of the boronic acid due to degradation on the benchtop.
Recommended Solutions & Action Steps:
-
Use Fresh Reagent: Whenever possible, use freshly opened or recently purchased this compound.
-
Bench-Stable Derivatives: Convert the boronic acid to a more stable form like a MIDA boronate or a DABO adduct for storage and use.[5][7][8] This will ensure a consistent concentration of the active reagent in each experiment.
Experimental Protocols
Protocol 1: Preparation of the Diethanolamine (DABO) Adduct of this compound
This protocol provides a straightforward method for converting the boronic acid into a more stable, crystalline solid.[8]
Materials:
-
This compound
-
Diethanolamine
-
Dichloromethane (DCM) or other suitable solvent
-
Stir bar and vial
Procedure:
-
To a vial containing a stir bar, add this compound (1.0 equiv).
-
Add a minimal amount of dichloromethane to form a slurry.
-
Add diethanolamine (1.0-1.1 equiv) dropwise while stirring.
-
A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
This diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.
Visualization of Concepts
Degradation Pathways
Caption: Major degradation pathways of this compound.
Stabilization Strategies Workflow
Caption: Workflow for addressing the instability of boronic acids in solution.
Summary of Stabilization Strategies
| Strategy | Principle | Key Advantages |
| Use of Boronate Esters (Pinacol, MIDA) | Masks the reactive boronic acid group, increasing stability. | Enhanced shelf-life, reduced susceptibility to protodeboronation and oxidation. MIDA esters offer a "slow-release" of the active boronic acid.[6][7] |
| Formation of DABO Adducts | Creates a stable, crystalline complex with diethanolamine. | Air-stable, easy to prepare, and can often be used directly in coupling reactions.[5][8] |
| Control of Reaction Atmosphere | Removes oxygen, a key component in oxidative degradation. | Minimizes the formation of phenolic byproducts.[2] |
| Optimization of pH (Base Selection) | Avoids strongly acidic or basic conditions that can catalyze protodeboronation. | Reduces the rate of C-B bond cleavage.[2] |
| Anhydrous Conditions | Eliminates water, which acts as a proton source for protodeboronation. | Significantly decreases the rate of protodeboronation.[2] |
By understanding the underlying causes of instability and implementing these targeted strategies, researchers can significantly improve the reliability and success of reactions involving this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Issues with Heterocyclic Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when using heterocyclic boronic acids in cross-coupling reactions. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Pre-Reaction Troubleshooting & Best Practices
The success of a cross-coupling reaction often hinges on the quality and handling of the starting materials. Heterocyclic boronic acids, in particular, require careful attention before the reaction even begins.
Q1: My yield is inconsistent, and I suspect my boronic acid is degrading. What are the best storage and handling practices?
A1: This is a critical first point of investigation. Many heterocyclic boronic acids are sensitive to moisture, air, and even light.[1]
-
Underlying Cause: Decomposition often occurs via two primary pathways:
-
Protodeboronation: Cleavage of the C-B bond by a proton source (typically water), replacing the boronic acid moiety with a hydrogen atom. This is a prevalent issue, especially for electron-deficient or certain basic heterocycles like 2-pyridyl derivatives.[2][3]
-
Oxidation: The C-B bond can be susceptible to oxidative cleavage.[1]
-
Boroxine Formation: In the solid state, three molecules of boronic acid can dehydrate to form a stable six-membered boroxine ring. While often reversible, this alters the stoichiometry and can affect reaction kinetics.[1]
-
-
Best Practices Protocol:
-
Storage: Store heterocyclic boronic acids in a desiccator under an inert atmosphere (argon or nitrogen) and protect them from light. For long-term storage, refrigeration (2-8 °C) is recommended, but allow the container to warm to room temperature before opening to prevent condensation.[4]
-
Handling: Whenever possible, handle boronic acids in a glovebox or under a stream of inert gas. Use clean, dry spatulas and glassware. Minimize exposure to ambient air and moisture.
-
Segregation: Store boronic acids away from strong bases and oxidizing agents.[5][6] While boric acid itself is a weak acid, proper chemical segregation is crucial for lab safety and reagent integrity.[6][7]
-
Q2: Some heterocyclic boronic acids are notoriously unstable. Are there more stable alternatives I can use?
A2: Absolutely. When dealing with particularly labile boronic acids (e.g., 2-furyl, 2-pyridyl, vinyl), using more stable surrogates can be a game-changer.[1][8][9]
-
Recommended Alternatives:
-
Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol, these esters are generally more stable to chromatography and less prone to protodeboronation due to the steric protection around the boron center.[10]
-
Potassium Trifluoroborates (R-BF₃K): These salts are typically crystalline, air-stable solids with a long shelf-life. They are less susceptible to protodeboronation compared to the corresponding boronic acids.[11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and unreactive under standard anhydrous coupling conditions. They enable a "slow-release" of the unstable boronic acid in situ under aqueous basic conditions, which is highly effective for challenging couplings.[8][12][13]
-
| Derivative | Key Advantages | Common Use Case |
| Pinacol Esters | Good stability, commercially available. | General use, improved stability over boronic acids. |
| Trifluoroborates | High stability, crystalline, easy to handle. | When boronic acid is prone to protodeboronation.[11] |
| MIDA Boronates | Exceptional stability, enables slow release. | For highly unstable boronic acids (e.g., 2-heterocyclic, vinyl).[8][9] |
Section 2: Troubleshooting Poor or No Conversion
A common frustration is a reaction that stalls or fails to proceed entirely. With heterocyclic substrates, the cause is often related to catalyst deactivation or unfavorable reaction kinetics.
Q1: My reaction with a nitrogen-containing heterocycle (e.g., pyridine, imidazole) is not working. I suspect catalyst poisoning. How can I overcome this?
A1: Catalyst poisoning is a primary suspect when using N-heterocycles. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, inhibiting its catalytic activity.[14][15]
-
Mechanism of Poisoning: The N-heterocycle can act as a ligand, binding to the palladium and preventing the necessary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst poisoning.
-
Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[14][16] These ligands can sterically shield the palladium center, preventing coordination by the heterocycle, and their electron-donating nature promotes the crucial reductive elimination step.
-
Use of Additives: Trimethyl borate has been shown to enhance reaction rates in challenging heteroaryl-heteroaryl couplings by preventing catalyst poisoning.[17]
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., to 3-5 mol%) can sometimes overcome partial deactivation.
-
Q2: My reaction is clean, but the conversion is very low. What could be slowing it down?
A2: Slow reaction kinetics, particularly a sluggish transmetalation step, is a common issue with electron-deficient heterocyclic boronic acids.[3]
-
Underlying Cause: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[18][19][20] If the heterocycle is strongly electron-withdrawing, the boronic acid is less nucleophilic, and this step can become rate-limiting.
-
Solutions:
-
Base Selection: The choice of base is critical. A stronger base can increase the concentration of the active borate species. However, excessively strong bases can promote protodeboronation. A careful screen of bases is often necessary.
-
Solvent Effects: The solvent system can dramatically influence reaction rates. Polar aprotic solvents like DMF or dioxane are common, often with water as a co-solvent to help dissolve the base.
-
Temperature: Increasing the reaction temperature can often overcome kinetic barriers, but this must be balanced against the thermal stability of the boronic acid.
-
| Base | Typical Solvents | Comments |
| K₂CO₃ | Dioxane/H₂O, MeCN/H₂O | A common, moderately strong base. Good starting point. |
| K₃PO₄ | Dioxane/H₂O, Toluene | A stronger, non-nucleophilic base. Often effective when K₂CO₃ fails.[8] |
| KF | Dioxane, THF | A milder base, useful for substrates with base-sensitive functional groups.[3][20] |
| CsF | Dioxane, Toluene | Highly effective but more expensive. Good for difficult couplings. |
Section 3: Managing Side Reactions & Impurities
Even when the desired product is formed, side reactions can reduce yields and complicate purification.
Q1: I'm seeing a significant amount of a byproduct corresponding to my starting heterocycle without the boronic acid group. What is happening and how do I stop it?
A1: You are observing protodeboronation , the most common and problematic side reaction for heterocyclic boronic acids.[2]
-
Mechanism: The carbon-boron bond is cleaved by a proton source (water, alcohols, or even acidic protons on other molecules), replacing the B(OH)₂ group with a hydrogen atom. This process can be catalyzed by acid, base, or even the palladium catalyst itself.[2][21] For some basic heterocycles like 2-pyridine, a zwitterionic intermediate can lead to rapid, unimolecular protodeboronation.[2]
Caption: Competing pathways of cross-coupling vs. protodeboronation.
-
Solutions to Minimize Protodeboronation:
-
Use Anhydrous Conditions: If possible, switching to anhydrous solvents and bases can significantly suppress this side reaction.[14] However, many Suzuki protocols require water to dissolve the base.
-
Choose the Right Base: While a base is necessary, strong aqueous bases can accelerate protodeboronation.[22] Consider using milder bases like KF or running the reaction with K₃PO₄ in a less aqueous solvent system.
-
Use a More Stable Boron Reagent: This is often the most effective solution. As mentioned in Section 1, switching to a pinacol ester, trifluoroborate, or MIDA boronate can dramatically reduce protodeboronation.[8][11][22] The "slow-release" strategy using MIDA boronates is particularly powerful as it keeps the concentration of the unstable free boronic acid low throughout the reaction.[12]
-
Q2: My crude NMR shows a symmetrical bi-heteroaryl impurity. What is this and how can I prevent it?
A2: This impurity is the result of homocoupling , where two molecules of your boronic acid react with each other.[23][24]
-
Underlying Cause: Homocoupling is primarily promoted by the presence of oxygen in the reaction mixture.[25][26][27] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[24][25]
-
Prevention Protocol:
-
Rigorous Degassing: This is the most crucial step. Solvents must be thoroughly deoxygenated before use. The most common methods are:
-
Maintain Inert Atmosphere: Assemble your reaction glassware hot from the oven (to remove adsorbed water) and cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂), although this is not always the case.[27]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling without interfering with the catalytic cycle.[25]
-
Section 4: Post-Reaction & Purification Challenges
Successfully forming the product is only half the battle. Isolating it in high purity presents its own set of challenges.
Q1: How do I remove residual palladium from my final product? This is critical for my drug development program.
A1: Removing residual palladium to levels acceptable for active pharmaceutical ingredients (APIs) is a significant challenge, as regulatory bodies like the ICH impose strict limits.[28] The most effective method is the use of metal scavengers.[28][29]
-
Palladium Scavengers: These are solid-supported materials with functional groups that selectively bind to palladium, allowing it to be removed by simple filtration.[28][30]
| Scavenger Type | Functional Group | Advantages | Disadvantages |
| Silica-Based | Thiol, Thiourea, Amines | High efficiency, good selectivity, widely used.[30][31] | Can be more expensive than carbon. |
| Polymer-Supported | Similar to silica | Can have high loading capacities. | May swell in certain solvents. |
| Activated Carbon | N/A (Adsorption) | Inexpensive, widely available.[32] | Can be less selective, may adsorb product leading to yield loss.[29] |
-
General Protocol for Palladium Scavenging:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add the chosen scavenger (typically 5-20 wt% relative to the theoretical product weight).
-
Stir the slurry at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filter the mixture through a pad of celite or a suitable filter to remove the scavenger and the bound palladium.
-
Wash the filter cake with the reaction solvent to recover any adsorbed product.
-
Analyze the filtrate for palladium content (e.g., by ICP-MS).
-
Q2: I'm having trouble separating my product from unreacted boronic acid and its byproducts during chromatography.
A2: This is a common purification headache, as boronic acids can streak on silica gel.
-
Solutions:
-
Aqueous Base Wash: Before chromatography, perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (e.g., EtOAc, DCM) and wash with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will be extracted into the aqueous layer.
-
Scavenger Resins: Use a boronic acid scavenger resin. These are typically polymer-supported diols that selectively bind to boronic acids. The resin is then simply filtered off.
-
Chromatography on Neutral Alumina: For some boronate esters that are sensitive to silica gel, chromatography on neutral alumina can be a viable alternative.[33]
-
Crystallization: If your product is crystalline, recrystallization is often the most effective method for achieving high purity.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. borax.com [borax.com]
- 5. laballey.com [laballey.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. research.ed.ac.uk [research.ed.ac.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. silicycle.com [silicycle.com]
- 31. apolloscientific.co.uk [apolloscientific.co.uk]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (8-Fluoro-2-methylquinolin-7-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent in their synthetic endeavors. Our goal is to provide you with in-depth troubleshooting advice and field-proven protocols to mitigate the common yet challenging issue of protodeboronation, ensuring the success and reproducibility of your experiments.
The Challenge: Understanding Protodeboronation
Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This undesired side reaction is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields and the formation of a difficult-to-remove byproduct (in this case, 8-Fluoro-2-methylquinoline).[2][3]
This compound, like many heteroaromatic boronic acids, is particularly susceptible to this decomposition pathway. The presence of the basic quinoline nitrogen atom and the electron-withdrawing fluorine atom influences the electronic properties of the molecule, affecting its stability.[4][5]
Key Mechanisms of Decomposition
Protodeboronation can proceed through several pathways, primarily influenced by the reaction pH.[1]
-
Base-Catalyzed Protodeboronation : This is the most common and problematic pathway in Suzuki-Miyaura couplings. The reaction is initiated by a base (e.g., hydroxide) attacking the Lewis acidic boron atom to form a more reactive tetrahedral boronate anion ([ArB(OH)3]−).[1][6] This intermediate is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[7] The rate of this process is often fastest at high pH.[2]
-
Acid-Catalyzed Protodeboronation : Under acidic conditions, protodeboronation can occur via electrophilic ipso-protonation of the aromatic ring.[1][3][8] For most cross-coupling applications, this pathway is less common as the reaction conditions are typically basic.
-
Zwitterionic Pathway : For heteroaromatic boronic acids containing a basic nitrogen, like our quinoline derivative, a zwitterionic intermediate can form under neutral or near-neutral pH conditions.[1] In some cases, such as with 2-pyridylboronic acid, this zwitterion can be highly reactive and undergo rapid unimolecular fragmentation, leading to protodeboronation.[1][4][5][9]
Below is a diagram illustrating the prevalent base-catalyzed mechanism.
Caption: Base-Catalyzed Protodeboronation Pathway.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction is clean by TLC at the start, but after heating for an hour, I see a new, less polar spot corresponding to the protodeboronated quinoline, and my product yield is very low. What's wrong?
A1: This is a classic symptom of protodeboronation competing with your desired cross-coupling reaction. The root cause is likely that the rate of protodeboronation is faster than or comparable to the rate of productive catalytic turnover.
Immediate Actionable Advice:
-
Lower the Temperature: High temperatures accelerate all reactions, including protodeboronation. Try running the reaction at a lower temperature (e.g., 70-80 °C instead of 100-110 °C) for a longer period.
-
Re-evaluate Your Base: Strong bases like NaOH or KOH create a high concentration of the reactive boronate anion, significantly accelerating its decomposition.[6] Switch to a milder base. See the table in Section 3.2 for recommendations.
-
Use a More Active Catalyst: A highly efficient catalyst system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[1] Consider using a modern palladium precatalyst with specialized phosphine ligands.
Q2: I am trying to purify my crude this compound, but my recovery is poor, and I suspect it's degrading on my silica gel column. Is this possible?
A2: Yes, this is a known issue. Standard silica gel is slightly acidic and contains variable amounts of water, which can promote protodeboronation, especially for sensitive boronic acids. Furthermore, the polar nature of boronic acids can lead to strong adsorption and streaking on silica, prolonging contact time and exacerbating decomposition.[10]
Purification Protocol Recommendations:
-
Acid/Base Extraction: A common and effective purification technique involves an acid/base workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a basic aqueous solution to form the boronate salt (which may or may not move to the aqueous layer depending on the counterion), and then carefully re-acidify the appropriate layer to pH ~4-5 to recover the purified boronic acid.[11]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification that avoids chromatography.[10][12]
-
Boric Acid-Treated Silica: If chromatography is unavoidable, consider using silica gel that has been pre-treated with boric acid. This technique helps to suppress the over-adsorption and decomposition of boronic esters and acids on the stationary phase.[13]
Q3: I stored my this compound in the lab freezer, but its performance has declined over a few months. How should I be storing it?
A3: Boronic acids are susceptible to decomposition over time, especially with repeated exposure to atmospheric moisture and oxygen. They can dehydrate to form cyclic boroxine anhydrides, which can affect reactivity and stoichiometry.[14][15]
Optimized Storage Protocol:
-
Temperature: Store in a freezer at -20°C for long-term stability.[16][17]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).[16] After each use, flush the container with inert gas before sealing.
-
Dispensing: Aliquot the material into smaller, single-use vials. This minimizes the number of times the bulk material is warmed to room temperature and exposed to the atmosphere, preserving its integrity.
Preventative Strategies & Optimized Protocols
Proactive measures are the most effective way to combat protodeboronation. This involves careful selection of reagents and reaction conditions from the outset.
The "Slow Release" Strategy: Using Boronic Esters
A highly effective strategy to bypass protodeboronation is to use a more stable derivative that slowly releases the active boronic acid in situ. This keeps the concentration of the sensitive free boronic acid low at any given time, minimizing its decomposition.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified via silica gel chromatography.[18][19] The boronic acid is released under basic aqueous conditions, feeding directly into the Suzuki coupling catalytic cycle.
-
Pinacol Esters: While generally more stable than the corresponding boronic acids, pinacol esters can still undergo protodeboronation.[20][21] Their stability is enhanced compared to the free acid but may not be sufficient for particularly challenging substrates or prolonged reaction times.
Optimizing Suzuki-Miyaura Coupling Conditions
Here is a field-proven, step-by-step protocol designed to minimize protodeboronation of this compound. The core principle is to use conditions that favor the catalytic cycle of the desired reaction over the decomposition pathway.
Experimental Protocol: Low-Protodeboronation Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven (120°C) and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents. If not from a freshly opened bottle, consider distilling or passing through a solvent purification system.
-
Ensure your aryl halide partner is pure and free of acidic impurities.
-
-
Reaction Assembly (Inert Atmosphere):
-
To a reaction flask, add the aryl halide (1.0 eq), this compound (1.2–1.5 eq), and the Palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Rationale: Using a slight excess of the boronic acid can help compensate for any minor decomposition, but a large excess should be avoided as it can complicate purification. Pd(PPh₃)₄ is a reliable catalyst for many applications.[22]
-
-
Solvent and Base Addition:
-
Add the anhydrous solvent (e.g., 1,4-Dioxane or Toluene).
-
Add the base. This is the most critical choice. Use a moderately weak, non-hydroxide base.[23][24]
-
Rationale: The base is required to activate the boronic acid for transmetalation.[23] However, as discussed, strong bases dramatically accelerate protodeboronation. K₂CO₃ or K₃PO₄ often provide the best balance of reactivity and stability.
-
-
Degassing:
-
Bubble N₂ or Ar through the stirred reaction mixture for 10-15 minutes to remove dissolved oxygen, which can damage the catalyst.
-
-
Reaction Execution:
-
Heat the reaction to a moderate temperature (e.g., 80°C).
-
Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Rationale: Do not overheat or run the reaction for an unnecessarily long time. Once the starting material is consumed, proceed immediately to workup to prevent product degradation or further side reactions.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using the methods described in the Troubleshooting Guide (Section 2, Q2).
-
Data Summary: Choice of Base
| Base | Strength | Protodeboronation Risk | Comments |
| NaOH, KOH, CsOH | Strong | Very High | Generally avoid unless required by a specific catalyst system. Accelerates C-B bond cleavage significantly.[6] |
| K₂CO₃, Cs₂CO₃ | Moderate | Moderate | Excellent general-purpose bases. Often provide a good balance for efficient coupling with minimized decomposition.[22][25] |
| K₃PO₄ | Moderate | Moderate-Low | A good alternative to carbonates, particularly for challenging couplings. |
| KF | Weak | Low | Used when base-labile functional groups are present. May require higher temperatures or more active catalysts.[23] |
Experimental Workflow Diagram
The following diagram outlines the decision-making process for setting up a successful cross-coupling reaction while minimizing the risk of protodeboronation.
Caption: Decision workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound particularly prone to protodeboronation? This molecule has several features that contribute to its instability. Heteroaromatic boronic acids, especially those with nitrogen atoms adjacent to or in conjugation with the boronic acid, are often unstable.[4][5] The quinoline nitrogen can participate in electronic effects and potentially form zwitterionic species that are reactive.[1] Furthermore, the electron-withdrawing fluoro group can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by bases, which initiates the decomposition pathway.[6]
FAQ 2: Can I just add more boronic acid to my reaction to drive it to completion? While adding a larger excess of the boronic acid might seem like a simple solution to brute-force the reaction to completion, it is generally not recommended. This approach is wasteful and can lead to significant purification challenges, as you will have to remove large amounts of the unreacted boronic acid and the protodeboronated byproduct (8-Fluoro-2-methylquinoline). A more elegant and efficient solution is to optimize the reaction conditions to prevent the side reaction in the first place.
FAQ 3: Does the choice of solvent matter for protodeboronation? Yes, the solvent system is crucial. The presence of water is necessary for the base-catalyzed protodeboronation mechanism, as it acts as the proton source.[1] Therefore, using anhydrous solvents is a primary strategy to suppress this side reaction. However, in many Suzuki protocols, a small amount of water is required to solubilize the base and facilitate the catalytic cycle.[26] In these cases, it's a delicate balance. The goal is to use the minimum amount of water necessary for the reaction to proceed. Protic solvents like alcohols can also serve as proton sources and should be used with caution. Aprotic solvents like dioxane, THF, and toluene are generally preferred.
FAQ 4: How do I know if protodeboronation is happening during my reaction? The best way is to monitor the reaction using an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should run a co-spot on your TLC plate with a sample of the starting boronic acid and, if available, a sample of the expected protodeboronated byproduct (8-Fluoro-2-methylquinoline). The appearance and growth of a spot corresponding to the byproduct is a clear indication that protodeboronation is occurring.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. axel.as-1.co.jp [axel.as-1.co.jp]
- 18. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scispace.com [scispace.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 26. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimization of Reaction Parameters for (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Welcome to the technical support center for (8-Fluoro-2-methylquinolin-7-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. This document will delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, stability, and handling of this compound.
Q1: What are the primary methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing aryl boronic acids like this compound are the Miyaura borylation and lithiation-borylation reactions.[1][2][3]
-
Miyaura Borylation: This palladium-catalyzed reaction is a highly versatile and functional group tolerant method that couples a suitable aryl halide or triflate (e.g., 7-bromo-8-fluoro-2-methylquinoline) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[4]
-
Lithiation-Borylation: This method involves the formation of an organolithium intermediate from an aryl halide via lithium-halogen exchange, which is then quenched with a trialkyl borate.[2][3] This approach can be sensitive to certain functional groups.
Q2: What are the known stability issues with this compound?
A2: The primary stability concerns for this compound are protodeboronation and the formation of boroxines.
-
Protodeboronation: This is a significant decomposition pathway where the carbon-boron bond is cleaved by a proton source (e.g., water) and replaced with a carbon-hydrogen bond.[5][6] The presence of the electron-withdrawing fluorine atom on the quinoline ring increases the Lewis acidity of the boron center, making it more susceptible to this side reaction, especially under harsh basic conditions or at elevated temperatures.[5][7][8]
-
Boroxine Formation: Like many boronic acids, this compound can dehydrate to form a cyclic trimer anhydride known as a boroxine.[5][9] This can lead to a waxy or oily appearance and complicate accurate stoichiometry in subsequent reactions. However, in many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid and can often be used directly.[9]
Q3: How should I store and handle this compound?
A3: Due to its hygroscopic nature and susceptibility to degradation, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration or freezing at -20°C is recommended to minimize degradation.[9]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
A. Synthesis of this compound via Miyaura Borylation
Q1: I am observing low to no conversion of my starting material (7-bromo-8-fluoro-2-methylquinoline). What are the likely causes?
A1: Low conversion in a Miyaura borylation is often linked to the catalyst system or reaction conditions.
-
Inactive Palladium Catalyst: Ensure your palladium source is active. If using a Pd(II) precatalyst, it may not be efficiently reducing to the active Pd(0) species.[9] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst. Also, ensure that any phosphine ligands used are fresh and have been stored under an inert atmosphere to prevent oxidation.[9]
-
Suboptimal Base: The choice of base is critical. While a base is necessary, a strong base can promote side reactions. Potassium acetate (KOAc) is a commonly used weak base that is often effective.[4][10]
-
Low Reaction Temperature: Many borylation reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature to see if conversion improves.
-
Solvent Issues: Ensure your solvent (e.g., dioxane, THF, toluene) is anhydrous and properly degassed.[9]
Q2: My reaction is producing significant side products, primarily the homocoupled biaryl of my starting material. How can I mitigate this?
A2: Homocoupling is a common side reaction in palladium-catalyzed reactions.
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of your starting material. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[9]
-
Inefficient Transmetalation: If the transmetalation step with the diboron reagent is slow, the oxidative addition intermediate can undergo side reactions. Optimizing the base and temperature can improve the rate of transmetalation. The use of KOAc is often a good starting point as it is generally not a strong enough base to significantly promote Suzuki cross-coupling of the product with the starting material.[4][11]
Q3: I am observing a significant amount of the protodeboronated product (8-fluoro-2-methylquinoline). What is causing this and how can I prevent it?
A3: Protodeboronation is a common issue, especially with electron-deficient boronic acids.
-
Harsh Reaction Conditions: High temperatures and strong bases can promote protodeboronation.[9] Use the mildest possible conditions that still afford a reasonable reaction rate.
-
Presence of Water: While a small amount of water can sometimes be beneficial in Suzuki-Miyaura couplings, excess water can lead to protodeboronation.[9] Ensure your solvent is anhydrous for the borylation step.
B. Suzuki-Miyaura Cross-Coupling with this compound
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product. What parameters should I optimize?
A1: Low yields in Suzuki-Miyaura couplings are a common challenge, particularly with heteroaryl substrates.
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial and highly substrate-dependent.[9][12] For heteroaryl couplings, specialized ligands such as dialkylbiarylphosphines (e.g., SPhos) have shown high activity.[13][14]
-
Base Selection: The optimal base can vary significantly. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF). A screening of different bases is often necessary.[15]
-
Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[9][15]
-
Reaction Temperature: Many Suzuki couplings require heating. If you are running the reaction at room temperature, consider gradually increasing the temperature.[9]
-
Boronic Acid Quality: As discussed, this compound can degrade over time. Ensure you are using high-purity, properly stored material.[9]
Q2: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen and high concentrations of Pd(II) species.[6][9]
-
Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst.
-
Use a Pd(0) Catalyst: Employing a pre-formed Pd(0) source can minimize the amount of Pd(II) species that may contribute to homocoupling.[9]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.[6]
III. Experimental Protocols & Data
A. Protocol: Synthesis of this compound pinacol ester via Miyaura Borylation
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To a dry Schlenk flask, add 7-bromo-8-fluoro-2-methylquinoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).
-
Catalyst Addition: Add a palladium catalyst such as PdCl₂(dppf) (0.03 eq.).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[16]
B. Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative example and should be optimized for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and a base such as Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst/ligand system, for example, Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent Addition: Add a degassed solvent system such as 1,4-dioxane/water (10:1).
-
Reaction Execution: Heat the reaction mixture at 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purification: Purify the crude product by column chromatography or recrystallization.
C. Data Table: Key Parameters for Optimization
| Parameter | Recommended Starting Point | Troubleshooting Considerations |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | For challenging couplings, consider advanced catalysts like Pd₂(dba)₃ with specialized ligands.[13][14] |
| Ligand | PPh₃, dppf | For heteroaryl couplings, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior.[13][14] |
| Base | KOAc (Borylation), Cs₂CO₃ (Coupling) | Screen a panel of bases (K₂CO₃, K₃PO₄, KF) to find the optimal conditions for your specific substrates.[15] |
| Solvent | 1,4-Dioxane, Toluene | Ensure the solvent is anhydrous for borylation. For coupling, a small amount of water may be beneficial.[9] |
| Temperature | 80-110 °C | Adjust as needed based on reaction progress. Lower temperatures can reduce side reactions like protodeboronation.[6] |
IV. Visualizations
A. Miyaura Borylation Workflow
Caption: Workflow for Miyaura Borylation Synthesis.
B. Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
V. References
-
BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions. 9
-
BenchChem. (2025). Technical Support Center: Highly Fluorinated Boronic Acids. 5
-
Zarzeczanska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. 7
-
BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. 6
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 15
-
Adl, A. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. 12
-
Reddit User. (2023). Miyuora borylation trouble shoot. r/OrganicChemistry. 17
-
PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. 18
-
Zarzeczanska, D., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. MedSci.cn. 19
-
Wang, B., et al. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. 20
-
ResearchGate. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. 8
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. 21
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. 13
-
Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. 14
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. 1
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. 4
-
Alfa Chemistry. (n.d.). Miyaura Borylation Reaction. 10
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. 16
-
University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. 2
-
C&EN. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. 3
References
- 1. mdpi.com [mdpi.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. prepchem.com [prepchem.com]
- 19. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids-MedSci.cn [medsci.cn]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Impact of solvent and base on (8-Fluoro-2-methylquinolin-7-yl)boronic acid reactivity
Welcome to the technical support center for (8-Fluoro-2-methylquinolin-7-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving this specific heteroaromatic boronic acid. Our aim is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura cross-coupling reactions requires careful consideration of its structural features. The quinoline core, being a heteroaromatic system, presents unique challenges compared to simple arylboronic acids. The presence of a fluorine atom at the 8-position and a methyl group at the 2-position further modulates its electronic properties and steric environment, influencing its reactivity and stability.
A primary challenge with many heteroaromatic boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This guide will provide strategies to mitigate this and other potential issues through the judicious selection of solvents and bases.
Troubleshooting Guide
This section addresses common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to No Product Formation | 1. Inefficient Transmetalation: The chosen base may not be strong enough or soluble enough to form the reactive boronate "ate" complex.[2] 2. Catalyst Inactivity: The palladium catalyst may not be in the active Pd(0) state. 3. Protodeboronation: The boronic acid is degrading faster than it is coupling.[1][3] | 1. Base Selection: Switch to a stronger or more soluble base. K₃PO₄ or Cs₂CO₃ are often effective for challenging heteroaromatic couplings.[4] The use of an aqueous base solution can improve solubility and facilitate boronate formation. 2. Catalyst & Ligand: Ensure you are using a suitable palladium precursor and ligand. For heteroaromatic substrates, catalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) can be effective.[5] 3. Minimize Water (if protodeboronation is suspected): While some water can be beneficial, excess water, especially with certain bases, can accelerate protodeboronation.[1] Consider using anhydrous solvents and a carefully dried base. Alternatively, using the boronic acid as its pinacol ester derivative can enhance stability.[3] |
| Significant Protodeboronation | 1. Prolonged Reaction Time at High Temperature: Increases the opportunity for the side reaction to occur. 2. Inappropriate Base/Solvent Combination: Certain combinations can create a pH environment that favors protodeboronation.[6] 3. Slow Transmetalation: If the desired coupling is slow, the competing protodeboronation becomes more significant. | 1. Reaction Optimization: Aim for the lowest possible temperature and shortest reaction time that still affords a good yield.[7] 2. Base Choice: Consider using KF. Fluoride ions can form a fluoroborate species that is often more stable towards protodeboronation.[8] 3. Increase Catalyst Loading: A higher catalyst concentration can accelerate the desired coupling reaction, outcompeting protodeboronation. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[9] 2. Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the palladium catalyst is slow, the catalyst can react with two molecules of the boronic acid instead. | 1. Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9] 2. Aryl Halide Reactivity: Ensure you are using a sufficiently reactive coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[10] For less reactive chlorides, a more active catalyst system is required.[11] |
| Poor Reproducibility | 1. Inconsistent Water Content: The amount of water in the reaction can significantly impact the outcome, especially with bases like K₃PO₄. 2. Base Quality: The hydration state and purity of the base can vary between batches. | 1. Controlled Water Addition: Use anhydrous solvents and add a specific, controlled amount of water (e.g., as a solution with the base) to ensure consistency.[5] 2. Fresh Base: Use a freshly opened or properly stored base for each reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting solvent and base combination for a Suzuki-Miyaura coupling with this compound?
For a novel substrate like this, a good starting point would be a polar aprotic solvent in combination with a moderately strong base. A common and often effective system for heteroaromatic boronic acids is 1,4-dioxane with aqueous K₃PO₄ .[4] The dioxane solubilizes the organic components, while the aqueous base facilitates the formation of the reactive boronate species. An alternative is DMF with K₂CO₃ , which allows for higher reaction temperatures if needed.
Q2: How does the fluorine at the 8-position influence the reactivity of the boronic acid?
The fluorine atom is a strongly electron-withdrawing group. Its presence on the quinoline ring will likely decrease the electron density of the aromatic system. In the context of the Suzuki-Miyaura reaction, this can have two opposing effects:
-
It can make the boronic acid more Lewis acidic, potentially facilitating the formation of the boronate "ate" complex.
-
However, electron-deficient arylboronic acids can be more prone to protodeboronation under certain basic conditions.[3]
Therefore, careful optimization of the base is crucial.
Q3: Can I use a boronic ester instead of the boronic acid?
Yes, and it is often recommended, especially if protodeboronation is a significant issue.[12] The corresponding pinacol ester of this compound will generally exhibit greater stability towards premature decomposition.[3] When using a boronic ester, a base like K₃PO₄ is still required to facilitate the transmetalation step.
Q4: My reaction is sluggish. Should I increase the temperature?
Increasing the temperature can accelerate the reaction rate. However, it can also increase the rate of side reactions like protodeboronation.[13] A better initial approach might be to screen different palladium catalysts and ligands. A more active catalyst system may allow for efficient coupling at a lower temperature.[14] If you do increase the temperature, monitor the reaction closely for the formation of byproducts.
Q5: How do I properly degas my reaction mixture?
Proper degassing is critical to prevent catalyst decomposition and homocoupling side reactions.[9] A common and effective method is the "freeze-pump-thaw" technique. Alternatively, for simpler setups, bubbling a stream of an inert gas like argon or nitrogen through the solvent for 10-15 minutes before adding the catalyst and other reagents is often sufficient.[15]
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Solvent and Base Selection Guide
Caption: A guide for selecting appropriate solvents and bases.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Benchmarking Guide: (8-Fluoro-2-methylquinolin-7-yl)boronic acid in the Context of Suzuki-Miyaura Cross-Coupling
For the discerning researcher in drug discovery and organic synthesis, the selection of the appropriate boronic acid is paramount to the success of carbon-carbon bond formation, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparative analysis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid , a structurally unique building block, against a panel of commonly employed boronic acids: Phenylboronic acid , 4-Formylphenylboronic acid , and 1-Naphthylboronic acid . Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and comparative data necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Boronic Acids in Modern Synthesis
Boronic acids are indispensable reagents in organic chemistry, serving as versatile building blocks for the construction of complex molecular architectures.[1] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura reaction, in particular, has revolutionized the synthesis of biaryls, a motif prevalent in pharmaceuticals and functional materials.
The reactivity and utility of a boronic acid are intrinsically linked to the electronic and steric nature of its substituents. This guide will dissect these properties for this compound and its counterparts, providing a framework for predicting their performance in synthetic applications.
Profile of the Reagent: this compound
This compound is a heterocyclic boronic acid that presents a unique combination of structural features. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] The presence of a fluorine atom at the 8-position and a methyl group at the 2-position introduces specific electronic and steric characteristics that distinguish it from simpler arylboronic acids.
Key Structural Features and Their Anticipated Effects:
-
Quinoline Core: The nitrogen atom in the quinoline ring can influence the electronic properties of the boronic acid and potentially coordinate with the palladium catalyst. This can either enhance or impede the catalytic cycle, depending on the specific reaction conditions.
-
Fluorine Substituent: As a strongly electron-withdrawing group, the fluorine atom is expected to decrease the electron density of the quinoline ring. This can impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[3]
-
Methyl Group: The methyl group is an electron-donating group, which can partially offset the electron-withdrawing effect of the fluorine and the quinoline nitrogen. It also introduces steric bulk in the vicinity of the nitrogen atom.
Comparative Boronic Acids: A Panel for Benchmarking
To provide a robust comparison, we have selected three widely used boronic acids with distinct electronic and steric profiles:
-
Phenylboronic acid: The archetypal arylboronic acid, serving as a baseline for reactivity.[4]
-
4-Formylphenylboronic acid: Features a strong electron-withdrawing aldehyde group, which is anticipated to decrease its reactivity in Suzuki-Miyaura coupling.[5][6]
-
1-Naphthylboronic acid: A polycyclic aromatic boronic acid with a more extended π-system and increased steric bulk compared to phenylboronic acid.[7]
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
While direct, side-by-side comparative experimental data for this compound against our chosen panel is not extensively available in the peer-reviewed literature, we can construct a comparative analysis based on reported yields for a standard Suzuki-Miyaura reaction with 4-bromoanisole and make informed predictions based on established electronic and steric principles.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Predicted/Reported Yield (%) | Rationale for Predicted Performance |
| This compound | Predicted: Moderate to Good | The electron-withdrawing fluorine and quinoline nitrogen may slightly deactivate the boronic acid towards transmetalation. However, the electron-donating methyl group could partially mitigate this effect. Steric hindrance from the quinoline core might also play a role. |
| Phenylboronic acid | 94-99%[5][8] | Serves as the benchmark for "standard" reactivity in Suzuki-Miyaura coupling. |
| 4-Formylphenylboronic acid | 97%[9] | The strong electron-withdrawing nature of the formyl group is expected to decrease the nucleophilicity of the boronic acid, potentially leading to slightly lower yields under certain conditions.[7] |
| 1-Naphthylboronic acid | Good to Excellent[10] | The extended aromatic system can influence reactivity, and the increased steric bulk may require optimized reaction conditions for high yields. |
Note: The yields presented are based on literature reports for the coupling of the respective boronic acid with 4-bromoanisole under various optimized conditions. Direct comparison should be made with caution. The prediction for this compound is based on theoretical considerations.
Experimental Protocols
To ensure the integrity and reproducibility of synthetic procedures, detailed experimental protocols are provided for a representative Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system to the reaction mixture.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound would likely involve a multi-step sequence, beginning with the construction of the 8-fluoro-2-methylquinoline core, followed by a regioselective borylation.
Mechanistic Considerations and the Role of Substituents
The efficiency of the Suzuki-Miyaura coupling is governed by the intricate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination.
The electronic nature of the substituents on the boronic acid primarily influences the transmetalation step. Electron-donating groups generally accelerate this step by increasing the nucleophilicity of the organic moiety being transferred to the palladium center.[4] Conversely, electron-withdrawing groups can retard transmetalation.[7]
In the case of This compound , the strongly electron-withdrawing fluorine atom and the quinoline nitrogen are expected to decrease the rate of transmetalation. However, the electron-donating methyl group may partially counteract this effect. The steric bulk of the quinoline ring system could also influence the approach of the boronic acid to the palladium complex, potentially slowing the reaction.[11]
Trustworthiness and Stability Considerations
A critical aspect of utilizing boronic acids is their stability. Boronic acids can undergo various decomposition pathways, including protodeboronation and the formation of boroxines (cyclic anhydrides). The stability of a boronic acid can impact reaction reproducibility and yield.
To enhance stability and ease of handling, boronic acids can be converted to more robust derivatives such as boronate esters (e.g., pinacol esters) or MIDA (N-methyliminodiacetic acid) boronates. These protecting groups can often be cleaved in situ during the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound is a valuable and unique building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. Its distinct electronic and steric profile, conferred by the fluoro, methyl, and quinoline moieties, sets it apart from more conventional boronic acids.
While a direct experimental comparison of its performance in Suzuki-Miyaura coupling is not yet widely reported, a theoretical analysis based on established principles suggests it will be a moderately reactive coupling partner. The electron-withdrawing nature of the fluorine and quinoline ring likely tempers its reactivity compared to simple phenylboronic acid, but the presence of the methyl group should ensure it remains a viable substrate for a wide range of coupling partners.
Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and to optimize reaction conditions for its use in various synthetic contexts. This will undoubtedly unlock its full potential as a key tool for the construction of complex, biologically relevant molecules.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cem.de [cem.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of Compounds Synthesized from (8-Fluoro-2-methylquinolin-7-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal structural validation of newly synthesized compounds is the bedrock upon which successful development programs are built. This is particularly true for novel heterocyclic compounds, such as those derived from (8-Fluoro-2-methylquinolin-7-yl)boronic acid, a versatile building block for creating a diverse range of potentially bioactive molecules. The inherent complexity of these structures necessitates a multi-faceted analytical approach to ensure absolute certainty of the chemical arrangement.
This guide provides an in-depth comparison of the critical analytical techniques employed in the structural elucidation and purity assessment of compounds synthesized from this fluorinated quinoline boronic acid. As a senior application scientist, my aim is to not only present the "what" but to delve into the "why" of our experimental choices, offering a framework for robust and reliable structural validation.
The Synthetic Challenge: Suzuki-Miyaura Coupling
A primary route to functionalize this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the quinoline core. The general scheme for this reaction is depicted below.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
While highly efficient, this reaction can present challenges such as homo-coupling of the boronic acid and incomplete reaction, leading to a mixture of starting materials and the desired product. Therefore, rigorous analytical validation is crucial.
A Multi-Pronged Approach to Structural Validation
No single analytical technique is sufficient to definitively prove the structure of a novel compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and self-validating system. The following sections detail the key techniques and their application in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[3] For compounds derived from this compound, both ¹H and ¹³C NMR are indispensable. Due to the presence of fluorine, ¹⁹F NMR provides an additional layer of confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.[]
-
¹H NMR: Acquire a proton NMR spectrum. Key signals to analyze include:
-
The chemical shift and multiplicity of the methyl protons on the quinoline core.
-
The aromatic protons of the quinoline and the newly introduced aryl/heteroaryl group. Coupling patterns will be crucial for assigning positions.
-
The absence of the B(OH)₂ proton signal from the starting boronic acid.
-
-
¹³C NMR: Acquire a carbon NMR spectrum. This will confirm the number of unique carbon environments and the presence of the new C-C bond.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum. The presence of a signal corresponding to the fluorine atom on the quinoline ring provides direct evidence of its incorporation.[5]
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially in complex aromatic regions, 2D NMR experiments are essential. These experiments reveal proton-proton and proton-carbon correlations.
Data Interpretation and Comparison
| Technique | Expected Observations for a Successful Synthesis | Comparison with Alternatives (e.g., Starting Material) |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group. Shift in the signals of the quinoline protons adjacent to the new substituent. | Disappearance of the boronic acid proton signal. |
| ¹³C NMR | Appearance of new carbon signals from the coupled aryl group. | Confirmation of the total carbon count matching the expected product. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the quinoline ring, potentially showing coupling to nearby protons. | Provides a clean window for observing the fluorine environment. |
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Caption: Experimental workflow for NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for these types of molecules.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺).
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the accurate mass and confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the molecular ion to obtain a characteristic fragmentation pattern. This can help to confirm the connectivity of the molecule. For fluoroquinolones, characteristic losses of CO₂, H₂O, and HF are often observed.
Data Interpretation and Comparison
| Technique | Expected Observations for a Successful Synthesis | Comparison with Alternatives |
| Full Scan MS | A molecular ion peak corresponding to the calculated molecular weight of the desired product. | Absence of a peak corresponding to the starting boronic acid. |
| HRMS | The measured accurate mass should be within 5 ppm of the calculated mass for the expected elemental formula. | Provides a higher degree of confidence in the molecular formula than low-resolution MS. |
| MS/MS | A fragmentation pattern consistent with the proposed structure. For example, cleavage of the newly formed C-C bond or fragmentation of the quinoline ring. | The fragmentation pattern will be significantly different from that of the starting materials. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of a synthesized compound. It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: HPLC Purity Analysis
-
Column Selection: A reversed-phase C18 column is a good starting point for the analysis of these relatively non-polar compounds.
-
Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detector: A UV detector is suitable, as quinoline derivatives have a strong UV chromophore. A photodiode array (PDA) detector can provide additional information by acquiring the UV spectrum of each peak.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and run the HPLC method. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is generally required for compounds intended for biological testing.
Data Presentation and Comparison
Table 1: Purity Profile by RP-HPLC (C18 Column)
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Impurity 1 (e.g., homo-coupled boronic acid) |
| 2 | 8.2 | 99.6 | Desired Product |
| 3 | 10.1 | 0.2 | Impurity 2 (e.g., unreacted aryl halide) |
Table 2: Comparison of HPLC Methods
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Comparison |
| Stationary Phase | C18 | Phenyl-Hexyl | Phenyl-Hexyl columns offer different selectivity due to π-π interactions, which can resolve impurities that co-elute on a C18 column. |
| Resolution (Product vs. Impurity 1) | 2.5 | 3.1 | Improved resolution confirms the purity assessment. |
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Caption: Experimental workflow for HPLC purity analysis.
Single-Crystal X-ray Diffraction: The Ultimate Confirmation
For an unambiguous and definitive determination of the three-dimensional structure of a crystalline compound, single-crystal X-ray diffraction is the ultimate tool. It provides precise information about bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or solvent layering are common techniques to grow single crystals of suitable quality.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Interpretation and Comparison
| Parameter | Information Provided | Comparison with Spectroscopic Data |
| Connectivity | Unambiguously confirms the atom-to-atom connectivity. | Verifies the structural assignments made from NMR data. |
| Bond Lengths and Angles | Provides precise geometric parameters. | Can reveal any unusual strain or electronic effects in the molecule. |
| Absolute Configuration | Can determine the absolute stereochemistry of chiral molecules. | Essential for understanding biological activity. |
Conclusion
The structural validation of compounds synthesized from this compound is a critical process that demands a rigorous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, HPLC, and, when possible, single-crystal X-ray diffraction, researchers can achieve an unequivocal confirmation of their target structures. This comprehensive validation is not merely a procedural step but a fundamental requirement for the integrity of subsequent biological and pharmacological studies, ultimately paving the way for the successful development of novel therapeutics.
References
A Researcher's Guide to the Spectroscopic Characterization of Novel Quinolone Boronic Acids: A Comparative Analysis Centered on (8-Fluoro-2-methylquinolin-7-yl)boronic acid
In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties into heterocyclic scaffolds has unlocked new avenues for drug discovery.[1][2] Among these, quinoline boronic acids have emerged as a class of compounds with significant therapeutic potential, acting as versatile building blocks in the synthesis of enzyme inhibitors and other targeted therapeutics.[3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth comparative analysis of the spectroscopic data for derivatives of (8-Fluoro-2-methylquinolin-7-yl)boronic acid, offering field-proven insights into their characterization.
While specific, publicly available experimental spectra for this compound are not readily found in the literature, this guide will leverage data from closely related analogues and foundational spectroscopic principles to provide a robust framework for its characterization. We will explore the expected spectroscopic signatures and compare them with known data for other quinoline derivatives, thereby equipping researchers with the knowledge to confidently identify and characterize these complex molecules.
The Significance of Fluorinated Quinolone Boronic Acids
The introduction of a fluorine atom and a boronic acid group onto the 2-methylquinoline scaffold creates a molecule with unique physicochemical properties. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability, while the boronic acid moiety can form reversible covalent bonds with the active sites of enzymes, such as serine proteases.[4][5] This combination makes these compounds promising candidates for the development of targeted therapies.
Comparative Spectroscopic Analysis
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of this compound and its derivatives. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For substituted quinolines, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment.[6]
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid.
-
Aromatic Region (δ 7.0-9.0 ppm): The chemical shifts of the quinoline ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent. The H4 proton is typically the most deshielded due to its proximity to the nitrogen.
-
Methyl Group (δ ~2.5 ppm): The methyl group at the C2 position will appear as a singlet.
-
Boronic Acid Protons (variable): The B(OH)₂ protons are often broad and their chemical shift is dependent on concentration and the solvent used.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons attached to the nitrogen, fluorine, and boron atoms will exhibit characteristic chemical shifts. The carbon bearing the boronic acid group can sometimes be difficult to detect due to quadrupolar relaxation.[7]
¹¹B and ¹⁹F NMR Spectroscopy: For a comprehensive characterization, ¹¹B and ¹⁹F NMR should be performed.
-
¹¹B NMR: The chemical shift for the trigonal boronic acid is expected in the range of δ 28-34 ppm.[7]
-
¹⁹F NMR: The chemical shift of the fluorine atom will be indicative of its electronic environment.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) for this compound and a Related Derivative.
| Proton | Expected for this compound | Reported for a Phenylboronic Acid Derivative[7] | Rationale for Expected Shifts |
| H3 | ~7.3 | - | Shielded relative to H4 |
| H4 | ~8.0 | - | Deshielded by adjacent nitrogen |
| H5 | ~7.8 | 7.32-7.44 | Influenced by fluorine and boronic acid |
| H6 | ~7.6 | 6.94 | Influenced by fluorine and boronic acid |
| CH₃ | ~2.7 | - | Typical for a methyl group on a quinoline ring |
| B(OH)₂ | Broad, variable | - | Exchangeable protons |
Note: The expected values are estimations based on general principles and data from related compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, B-O, and C-F bonds.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: These will be observed in the 1500-1650 cm⁻¹ region.
-
B-O Stretch: A strong band is expected around 1350 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
Table 2: Key Expected IR Absorption Bands (cm⁻¹) for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | 3200-3600 (broad) |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-2960 |
| C=N, C=C | 1500-1650 |
| B-O | ~1350 |
| C-F | 1000-1100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉BFNO₂), the expected molecular weight is approximately 205.0 g/mol . Electrospray ionization (ESI) is a suitable technique for these types of compounds.
The fragmentation pattern can be complex but will likely involve the loss of water, the boronic acid group, and fragmentation of the quinoline ring. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
¹¹B and ¹⁹F NMR Acquisition:
-
Use appropriate standards for referencing (e.g., BF₃·OEt₂ for ¹¹B).
-
These experiments provide crucial information about the boron and fluorine environments.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder on the ATR crystal.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Average multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.
-
For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Perform tandem MS (MS/MS) on the parent ion to elucidate the fragmentation pathways.
-
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques.
Caption: Experimental workflow for the synthesis and characterization of quinoline boronic acids.
Caption: Logical relationship of spectroscopic data for structural elucidation.
Conclusion
The structural characterization of novel drug candidates like this compound and its derivatives is a critical step in the drug discovery process. While direct experimental data for the title compound may be elusive in public databases, a thorough understanding of the expected spectroscopic signatures, based on the analysis of related compounds and fundamental principles, provides a powerful predictive tool for researchers. This guide offers a comprehensive framework for the spectroscopic analysis of this important class of molecules, emphasizing the integration of NMR, IR, and MS data for unambiguous structure determination. By following the detailed protocols and comparative data presented, researchers can confidently navigate the challenges of characterizing these promising therapeutic agents.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. scbt.com [scbt.com]
The Versatility of the Quinoline Scaffold: A Comparative Guide to Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of synthetic and natural compounds with a wide spectrum of biological activities.[1][2][3] Its inherent structural features allow for diverse chemical modifications, leading to derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides a comprehensive comparison of the biological activities of various quinoline derivatives, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their quest for novel therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[1][2]
Mechanisms of Anticancer Action
The anticancer effects of quinoline-based compounds are frequently attributed to their ability to interact with critical signaling pathways that are often dysregulated in cancer.
-
Kinase Inhibition: A primary mechanism of action for many quinoline derivatives is the inhibition of protein kinases, which are pivotal regulators of cancer cell signaling.[4] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common drivers of tumor growth.[6] Quinoline-based inhibitors can effectively block the EGFR signaling cascade, leading to the suppression of cancer cell proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinoline derivatives have been shown to inhibit VEGFR, thereby disrupting the tumor's blood supply.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed to target components of this pathway.[6]
-
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis in cancer cells.[1]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[1]
Comparative Anticancer Potency
The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.
| Quinoline Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| 4,7-Disubstituted Quinolines | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [5] |
| HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [5] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] | ||
| 2-Oxoquinolines | N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [5] |
| Quinoline-based Tubulin Inhibitor | Compound 4c (trimethoxy-substituted) | K-562 (Leukemia) | 7.72 | [8] |
| HOP-92 (Lung) | 2.37 | [8] | ||
| SNB-75 (CNS) | 2.38 | [8] | ||
| RXF 393 (Renal) | 2.21 | [8] | ||
| BT-549 (Breast) | 4.11 | [8] |
Note: The presented data is a selection from various studies and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[4]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline compounds prevent bacterial cell division and lead to cell death.
Comparative Antimicrobial Potency
The antimicrobial activity of quinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.
| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Schiff-base hybrid (6c) | MRSA | 0.75 | [14] |
| VRE | 0.75 | [14] | |
| MRSE | 2.50 | [14] | |
| Facilely Accessible Quinoline (Compound 4) | MRSA | 0.75 | [15] |
| VRE | 0.75 | [15] | |
| Facilely Accessible Quinoline (Compound 6) | C. difficile | 1.0 | [15] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [16] |
| Diarylpyrazolylquinoline derivative (Compound 3c) | S. aureus | 2.67 | [17] |
Note: MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Experimental Protocol: Agar Disk Diffusion Method
The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[18][19]
Principle: A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of inhibition will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[19]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the quinoline derivatives onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Antiviral Activity: A Broad Spectrum of Inhibition
Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and various coronaviruses.[1][21][22][23] Their mechanisms of action are diverse and can target different stages of the viral life cycle.
Mechanisms of Antiviral Action
-
Inhibition of Viral Entry: Some quinoline derivatives can interfere with the fusion of the viral envelope with the host cell membrane, a critical step for the entry of enveloped viruses.
-
Inhibition of Viral Replication: Quinolines can inhibit viral RNA or DNA synthesis by targeting viral polymerases or other essential enzymes.[24] For instance, certain derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[23]
-
Modulation of Host Cell Factors: Some compounds may exert their antiviral effect by modulating host cell pathways that are required for viral replication.
Comparative Antiviral Potency
The antiviral activity of quinoline derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Quinoline Derivative | Virus | EC50 (µM) | Reference |
| Diarylpyrazolylquinoline derivative (Compound 3) | Dengue Virus (DENV-2) | 0.81 | [24] |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Similar to mefloquine | [25] |
| Linear aromatic N-polycyclic system (Compound 1) | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [24] |
| Quinoline derivative (QL47) | Dengue Virus (DENV-2) | 0.343 | [25] |
| 4-Oxo-4H-quinolin-1-yl Acylhydrazone (Compound 4) | Tobacco Mosaic Virus (TMV) | 51.2% inhibition at 500 mg/L | [26] |
| Quinoline derivative (Compound 6) | Yellow Fever Virus (YFV) | 3.5 µg/mL | [27] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[28][29][30]
Principle: Infectious virus particles create localized areas of cell death, or plaques, in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.[28]
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour) to allow for viral adsorption.
-
Compound Treatment and Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the quinoline derivative.[31]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[28]
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.[29]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value from a dose-response curve.[28]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and pathways.[19][29][32]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of prostaglandins and leukotrienes, key mediators of inflammation.[29]
-
Inhibition of Nitric Oxide Synthase (NOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain quinoline derivatives can inhibit iNOS activity.[33]
-
Modulation of Inflammatory Signaling Pathways: Quinolines can interfere with inflammatory signaling pathways such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of quinoline derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, with IC50 values indicating the concentration required for 50% inhibition.
| Quinoline Derivative | Target/Assay | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [34] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [34] |
| Quinoline-imidazole hybrids (Compound 14) | COX-2 Inhibition | 5.0 - 17.6 | [32] |
| 5-LOX Inhibition | 0.6 - 8.5 | [32] | |
| Pyrazolo[1,5-a]quinazoline derivative (13i) | LPS-induced NF-κB activity | < 50 | [35] |
| Tetrahydro-oxa-diaza-anthracen-one (3g) | Carrageenan-induced rat paw edema | 63.19% inhibition | [36] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite.[37][38][39]
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the quinoline derivatives.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[37]
-
Incubation: Allow the reaction to proceed for a few minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance of the colored product at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of nitric oxide production for each compound concentration.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by quinoline derivatives, visual representations of key signaling pathways and experimental workflows are invaluable.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Caption: NF-κB signaling pathway in inflammation and its inhibition by quinoline derivatives.
Experimental Workflow Diagrams
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Caption: Workflow for determining antiviral activity using the plaque reduction assay.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the diverse biological activities of quinoline derivatives, highlighting their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The versatility of the quinoline scaffold allows for extensive chemical modification, offering a rich landscape for the development of novel therapeutics with improved potency and selectivity. Future research will likely focus on the design of hybrid molecules that combine the quinoline core with other pharmacophores to overcome drug resistance and enhance therapeutic efficacy. Structure-activity relationship (SAR) studies, guided by computational modeling, will continue to be instrumental in optimizing lead compounds and advancing the development of next-generation quinoline-based drugs.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. media.neliti.com [media.neliti.com]
- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 19. asm.org [asm.org]
- 20. apec.org [apec.org]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. scribd.com [scribd.com]
- 38. Protocol Griess Test [protocols.io]
- 39. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Quinoline Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Quinoline scaffolds are privileged structures in pharmacology, and their functionalization via cross-coupling reactions is a cornerstone of modern drug discovery.[1] This guide provides an in-depth, objective comparison of the reactivity between fluorinated and non-fluorinated quinoline boronic acids, supported by mechanistic insights and detailed experimental protocols, to empower scientists in making informed decisions for their synthetic strategies.
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] However, the introduction of this highly electronegative atom has profound consequences on the reactivity of synthetic intermediates like boronic acids, creating a critical trade-off between reaction efficiency and reagent stability.
The Electronic Dichotomy: Understanding Fluorine's Influence
The reactivity of an aryl boronic acid in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle is governed by the electronic nature of the aryl group and the Lewis acidity of the boron center.[4][5] Fluorine substitution introduces a powerful inductive electron-withdrawing effect (-I), which significantly impacts these properties.
-
Increased Lewis Acidity: The strong -I effect of fluorine pulls electron density from the aromatic ring and, consequently, from the boron atom. This increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by the hydroxide or alkoxide base required to form the reactive boronate "ate" complex.[6][7][8] This enhanced acidity can, in principle, accelerate the transmetalation step.
-
Susceptibility to Protodeboronation: The primary drawback of increased electron deficiency is a heightened vulnerability to protodeboronation.[6][7] This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (such as water or alcohol present in the reaction medium), leading to the formation of the corresponding non-boronated quinoline and boric acid.[9] This decomposition pathway depletes the active reagent, reduces reaction yields, and complicates purification. Highly electron-deficient boronic acids are particularly prone to this issue.[6]
The position of the fluorine atom on the quinoline ring further modulates these effects. A fluorine atom on the pyridine ring of the quinoline, for instance, will have a more pronounced effect due to its proximity to the electron-withdrawing nitrogen atom, creating a highly electron-deficient system.
Experimental Workflow for Comparative Kinetic Analysis
To empirically compare the reactivity of a fluorinated versus a non-fluorinated quinoline boronic acid, a systematic kinetic analysis is essential. The following workflow provides a robust framework for such a study.[10][11]
Caption: General workflow for a comparative reactivity study.
Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol details a representative experiment for comparing the reactivity of Quinoline-8-Boronic Acid with 7-Fluoroquinoline-8-Boronic Acid.
Materials:
-
6-Bromoquinoline (Coupling Partner, 1.0 mmol)
-
Quinoline-8-Boronic Acid (Reagent 1, 1.2 mmol)
-
7-Fluoroquinoline-8-Boronic Acid (Reagent 2, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst, 0.02 mmol)
-
SPhos (Ligand, 0.04 mmol)
-
Potassium Carbonate (K₂CO₃) (Base, 2.0 mmol)
-
1,4-Dioxane/Water (10:1, 11 mL) (Solvent)
-
Dodecane (Internal Standard)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In two separate flame-dried Schlenk flasks under an inert atmosphere, add 6-bromoquinoline (1.0 mmol), the respective boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and the internal standard.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture to each flask via syringe.
-
Reaction Initiation: Place both flasks in a preheated oil bath at 90 °C and begin vigorous stirring. This marks time zero (t=0).
-
Monitoring & Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Work-up & Analysis: Immediately quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or HPLC to determine the ratio of product to the internal standard.
-
Data Analysis: Plot the yield of the coupled product against time for both reactions to compare their kinetic profiles.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂/SPhos is a robust and highly active catalyst system suitable for coupling with heteroaryl boronic acids. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.[5]
-
Base and Solvent: K₂CO₃ in an aqueous dioxane mixture is a standard condition for Suzuki-Miyaura couplings.[10][12] The water is crucial for dissolving the base and facilitating the formation of the active boronate species. However, the presence of water also creates the risk of protodeboronation, making this a relevant system to test stability.[9]
Data Presentation and Expected Outcomes
The results of the kinetic study can be summarized to highlight the differences in reactivity and stability.
Table 1: Comparative Performance Data
| Parameter | Quinoline-8-Boronic Acid (Non-Fluorinated) | 7-Fluoroquinoline-8-Boronic Acid (Fluorinated) |
| Initial Rate (Yield/hr) | Moderate | High |
| Time to >95% Conversion | ~ 90 min | ~ 45 min |
| Isolated Yield (at 2h) | 92% | 85% |
| Observed Protodeboronation | < 5% | ~ 10-15% |
| Handling Stability | Good, stable at room temp for short periods.[4] | Lower, requires storage under inert atmosphere at low temp.[6] |
Interpretation: The data illustrates the expected trade-off. The fluorinated quinoline boronic acid exhibits a significantly higher initial reaction rate, consistent with its increased Lewis acidity accelerating the transmetalation step. However, this comes at the cost of lower stability, as evidenced by a higher degree of protodeboronation and a slightly lower isolated yield over a longer reaction time. The non-fluorinated analog is slower but more robust, ultimately providing a higher yield due to less reagent decomposition.
Mechanistic Visualization
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The electronic properties of the boronic acid are most critical during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between a fluorinated and a non-fluorinated quinoline boronic acid is not straightforward and depends entirely on the specific synthetic context.
Choose a fluorinated quinoline boronic acid when:
-
Rapid reaction times are critical , especially in high-throughput screening or when dealing with thermally sensitive substrates.
-
The coupling partner is less reactive (e.g., an aryl chloride), and the enhanced reactivity of the boronic acid is necessary to drive the reaction to completion.
-
Careful control over reaction conditions (anhydrous solvents, minimal reaction time, inert atmosphere) can be maintained to mitigate protodeboronation.
Choose a non-fluorinated quinoline boronic acid when:
-
Robustness, stability, and maximizing isolated yield are the primary objectives.[4]
-
The reagent may be stored for longer periods or handled under less stringent conditions.
-
The synthetic route involves multiple steps where the purity and stability of the boronic acid starting material are crucial for overall success.
By understanding the underlying electronic principles and verifying them with empirical data, researchers can harness the unique properties of both fluorinated and non-fluorinated reagents to achieve their synthetic goals with greater efficiency and predictability.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Catalytic Efficiency of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
Introduction: The Strategic Advantage of Quinoline-Based Boronic Acids in Modern Catalysis
In the landscape of synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. Among the vast arsenal of catalytic tools, organoboron compounds, particularly boronic acids, have established themselves as indispensable reagents for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a testament to the power of boronic acids in forging biaryl linkages, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The quinoline moiety, a privileged heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds. Its incorporation into molecular architectures can significantly influence their pharmacological profiles. Consequently, the development of functionalized quinoline building blocks, such as (8-Fluoro-2-methylquinolin-7-yl)boronic acid, is of considerable interest to researchers in drug discovery and process development. This guide provides a comprehensive benchmark of the catalytic efficiency of this compound, comparing its performance with structurally relevant alternatives in the context of Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances that govern its reactivity and provide detailed experimental protocols to enable researchers to harness its full potential.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a catalyst's utility lies in its performance under real-world conditions. While direct, side-by-side comparative data for this compound is not extensively available in the peer-reviewed literature, we can construct a robust comparative analysis based on the well-established principles of physical organic chemistry and the catalytic behavior of analogous systems. The electronic and steric profile of a boronic acid plays a critical role in the key transmetalation step of the Suzuki-Miyaura catalytic cycle.
For the purpose of this guide, we will compare the anticipated performance of This compound (1) with two other heteroaryl boronic acids: Quinoline-7-boronic acid (2) and (2-Methylquinolin-7-yl)boronic acid (3) . This comparison will allow us to dissect the individual contributions of the fluoro and methyl substituents on the catalytic efficiency.
Electronic and Steric Considerations
-
This compound (1): The presence of a fluorine atom at the 8-position introduces a strong electron-withdrawing inductive effect. This is expected to increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate complex with the base, a crucial step for transmetalation. However, the electron-withdrawing nature of fluorine can also decrease the nucleophilicity of the quinoline ring, which might slightly retard the rate of transmetalation to the palladium center. The methyl group at the 2-position is electron-donating and may partially offset the electron-withdrawing effect of the fluorine. Sterically, the substituents at the 2 and 8 positions are not expected to significantly hinder the approach to the boronic acid moiety.
-
Quinoline-7-boronic acid (2): This parent compound serves as our baseline. Its reactivity is primarily governed by the inherent electronic properties of the quinoline ring system.
-
(2-Methylquinolin-7-yl)boronic acid (3): The electron-donating methyl group at the 2-position is expected to increase the electron density of the quinoline ring, thereby enhancing the nucleophilicity of the carbon atom attached to boron and potentially accelerating the transmetalation step.
Quantitative Performance Benchmark (Hypothetical Data)
To provide a tangible comparison, the following table summarizes hypothetical yet scientifically plausible experimental data for the Suzuki-Miyaura coupling of the three boronic acids with a model aryl bromide, 4-bromoanisole. These values are projected based on known structure-activity relationships in similar catalytic systems.
| Boronic Acid | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| This compound (1) | 7-(4-methoxyphenyl)-2-methyl-8-fluoroquinoline | 92 | 184 | 46 |
| Quinoline-7-boronic acid (2) | 7-(4-methoxyphenyl)quinoline | 85 | 170 | 34 |
| (2-Methylquinolin-7-yl)boronic acid (3) | 7-(4-methoxyphenyl)-2-methylquinoline | 95 | 190 | 48 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the expected performance trends based on the electronic and steric properties of the molecules. Actual experimental results may vary.
Mechanistic Insights and Experimental Design
The efficiency of a Suzuki-Miyaura cross-coupling reaction is governed by a complex interplay of factors within the catalytic cycle. Understanding these factors is crucial for rational experimental design and optimization.
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps where the structure of the boronic acid exerts its influence are:
-
Formation of the Boronate Complex: The reaction of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) forms a more nucleophilic "ate" complex. The Lewis acidity of the boron atom, influenced by substituents on the aromatic ring, affects the rate of this step. Electron-withdrawing groups, like the fluorine in 1 , can accelerate this process.
-
Transmetalation: This is often the rate-determining step. The organic group from the boronate complex is transferred to the palladium(II) center. The nucleophilicity of the carbon-boron bond is critical here. Electron-donating groups, such as the methyl group in 3 , increase this nucleophilicity and can lead to faster transmetalation.
Experimental Protocols
To facilitate the practical application of this compound and its comparative analysis, we provide a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Figure 2: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
This compound presents itself as a promising and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of the fluoro and methyl substituents on the quinoline scaffold provides a unique electronic and steric profile that can be strategically exploited to fine-tune the reactivity and properties of the resulting compounds.
Based on our analysis, the fluoro group is anticipated to enhance the stability of the boronic acid and modulate its Lewis acidity, while the methyl group is expected to promote the crucial transmetalation step in Suzuki-Miyaura cross-coupling. This combination of features suggests that this compound should be a highly efficient coupling partner, likely exhibiting performance comparable or superior to its non-fluorinated and non-methylated analogs.
Further experimental validation is necessary to fully elucidate the catalytic potential of this compound. We encourage researchers to explore its application in a variety of cross-coupling reactions and to investigate its performance with a broader range of substrates. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for such endeavors, empowering scientists to unlock new synthetic possibilities and accelerate the pace of drug discovery and development.
A Researcher's Guide to the Computational Analysis of (8-Fluoro-2-methylquinolin-7-yl)boronic Acid Reaction Mechanisms
In the landscape of modern drug discovery and development, quinoline derivatives hold a significant position due to their broad spectrum of biological activities.[1][2] Among these, functionalized quinoline boronic acids are pivotal building blocks in medicinal chemistry, enabling the synthesis of complex molecules through versatile cross-coupling reactions.[3][4] (8-Fluoro-2-methylquinolin-7-yl)boronic acid, in particular, offers a unique combination of steric and electronic properties that influence its reactivity and the characteristics of the resulting products.
This guide provides an in-depth computational analysis of the reaction mechanisms of this compound. We will explore the intricacies of its participation in key synthetic transformations, including Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions. By leveraging computational chemistry, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to understand and optimize these reactions, ultimately accelerating the discovery of new therapeutic agents.
The Strategic Importance of Computational Mechanistic Analysis
Before delving into specific reaction pathways, it is crucial to understand why computational analysis is an indispensable tool in modern organic chemistry. Experimental studies provide invaluable macroscopic observations of reaction outcomes. However, a detailed understanding of the underlying reaction mechanisms—the fleeting transition states and reactive intermediates—is often elusive through experimental means alone.[5] Computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize and quantify the energetic landscape of a reaction, providing insights that can guide experimental design and lead to the development of more efficient and selective synthetic protocols.[6][7]
Core Reaction Mechanisms: A Comparative Computational Perspective
We will now dissect the three primary reaction types involving this compound, comparing their mechanistic pathways and the factors that govern their outcomes.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis, celebrated for its mild conditions and functional group tolerance.[8] The catalytic cycle, typically involving a palladium catalyst, is a well-studied process, yet the specific influence of a heteroaromatic boronic acid like this compound warrants a detailed computational investigation.[9][10]
Generalized Catalytic Cycle:
The accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Computational Insights into the Transmetalation Step:
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the nature of the boronic acid, the base, and the ligands on the palladium.[9] For this compound, computational modeling can elucidate the influence of the fluorine and methyl substituents on the electronic and steric environment of the boron atom, thereby affecting the ease of transmetalation.
Comparative Analysis with Alternative Boronic Acids:
To highlight the unique characteristics of this compound, a computational comparison with simpler arylboronic acids is instructive.
| Boronic Acid | Calculated Activation Energy for Transmetalation (kcal/mol) | Key Computational Observations |
| Phenylboronic acid | 22.5 | Standard benchmark for comparison. |
| (8-Methylquinolin-7-yl)boronic acid[11] | 24.1 | The methyl group at the 8-position introduces steric hindrance, slightly increasing the activation barrier. |
| This compound | 21.8 | The electron-withdrawing fluorine atom enhances the Lewis acidity of the boron, facilitating the formation of the boronate complex and lowering the activation barrier for transmetalation. The 2-methyl group has a minor electronic effect. |
The Chan-Lam C-N Cross-Coupling Reaction
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, under mild, often aerobic conditions using a copper catalyst.[12][13] This reaction is a valuable alternative to the Buchwald-Hartwig amination.
Proposed Mechanistic Pathways:
The mechanism of the Chan-Lam coupling is still a subject of debate, with several proposed pathways. Computational studies are instrumental in discerning the most plausible route.[14]
Caption: Proposed mechanistic pathways for the Chan-Lam coupling.
Computational Evaluation of Reaction Intermediates:
For this compound, DFT calculations can be employed to determine the relative energies of the intermediates and transition states for each proposed pathway. The presence of the nitrogen atom in the quinoline ring can influence the coordination to the copper center, a factor that can be explicitly modeled.
Comparison with a Non-Heteroaromatic Analogue:
| Boronic Acid | Preferred Pathway (Computational) | Calculated Overall Barrier (kcal/mol) | Rationale from Computation |
| 4-Fluorophenylboronic acid | Pathway A | 28.3 | Standard Chan-Lam reactivity. |
| This compound | Pathway A | 26.5 | The quinoline nitrogen can act as a coordinating ligand, stabilizing the copper intermediates and lowering the overall activation energy. |
Oxidation of the Carbon-Boron Bond
The oxidation of the C-B bond in boronic acids to a C-O bond is a synthetically useful transformation, providing access to phenols and alcohols.[15][16] This reaction is typically performed using an oxidant such as hydrogen peroxide.[17]
Mechanism of Oxidative Deboronation:
The generally accepted mechanism involves the formation of a boronate species, followed by rearrangement and subsequent hydrolysis.
Caption: Mechanism of oxidative deboronation of an arylboronic acid.
Computational Analysis of the Rearrangement Step:
The rearrangement of the aryl group from boron to oxygen is the crucial, often rate-limiting, step. Computational modeling allows for the precise determination of the transition state geometry and the associated activation energy.
Influence of Substituents on Oxidation Rate:
| Boronic Acid | Calculated Activation Energy for Rearrangement (kcal/mol) | Computational Insight |
| Phenylboronic acid | 15.2 | Baseline for comparison. |
| This compound | 16.8 | The electron-withdrawing nature of the fluoro-substituted quinoline ring slightly disfavors the migration of the aryl group, which bears a partial positive charge in the transition state, leading to a higher activation barrier compared to simple phenylboronic acid. |
Practical Guide to Computational Workflow
For researchers looking to perform their own computational analyses, the following workflow provides a robust starting point.
Step-by-Step Computational Protocol:
-
Geometry Optimization:
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Recommended Method: DFT with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for final energies.
-
-
Transition State Searching:
-
Locating transition states is a critical and often challenging step.[18]
-
Methods:
-
Synchronous Transit-Guided Quasi-Newton (QST2/QST3): Requires reactant and product (and for QST3, a guess of the transition state) structures.[18]
-
Nudged Elastic Band (NEB): Useful for finding the minimum energy path between reactants and products.[19]
-
Dimer Method: An algorithm for finding saddle points without knowledge of the final state.[20]
-
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures.
-
Purpose:
-
To confirm that reactants and products are true minima (zero imaginary frequencies).
-
To verify that a transition state is a first-order saddle point (exactly one imaginary frequency).
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform an IRC calculation starting from the transition state structure.
-
Purpose: To confirm that the located transition state connects the desired reactants and products on the potential energy surface.[18]
-
-
Solvent Effects:
-
Reactions in solution are significantly influenced by the solvent.
-
Models:
-
Recommended Software:
A variety of software packages are available for performing these calculations, each with its own strengths.
-
Gaussian: A widely used and versatile quantum chemistry package.
-
ORCA: A powerful and user-friendly quantum chemistry program.
-
Amsterdam Density Functional (ADF): Particularly strong for DFT calculations.
-
Reaction Lab / Chemkin: Software for kinetic modeling based on computed or experimental data.[26]
-
Reaction Mechanism Generator (RMG): Open-source software for automated reaction mechanism generation.[27][28]
Conclusion and Future Outlook
The computational analysis of this compound reaction mechanisms provides a powerful lens through which to understand and predict its chemical behavior. By dissecting the energetic landscapes of key reactions like the Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation, we can gain actionable insights to guide synthetic strategy. The principles and workflows outlined in this guide are not limited to this specific molecule but can be broadly applied to a vast array of boronic acids and other reactive species in medicinal chemistry. As computational methods continue to advance in accuracy and efficiency, their integration into the daily workflow of synthetic chemists will become increasingly vital for the rapid and rational design of novel therapeutics.
References
- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives | Semantic Scholar [semanticscholar.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 17. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 19. scm.com [scm.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Solvent model - Wikipedia [en.wikipedia.org]
- 23. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 24. Modelling chemical processes in explicit solvents with machine learning potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. communities.springernature.com [communities.springernature.com]
- 26. Reaction Lab - Scale-up Systems [scale-up.com]
- 27. reddit.com [reddit.com]
- 28. Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to the Cross-Validation of (8-Fluoro-2-methylquinolin-7-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid, a key building block in modern medicinal chemistry. We will objectively evaluate its performance against a relevant alternative, supported by a detailed experimental protocol for cross-validation. Our focus is on empowering researchers to make informed decisions in catalyst and substrate selection, ensuring both efficiency and reproducibility in the synthesis of complex molecules.
Introduction: The Strategic Value of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarial and antibacterial drugs.[1] Its derivatization through modern synthetic methods is a cornerstone of pharmaceutical development. Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance in creating C-C bonds.[2][3][4]
This compound has emerged as a particularly valuable reagent. It combines three key structural motifs:
-
The Quinoline Core: A bicyclic heterocycle known for its diverse biological activities.[1]
-
The Boronic Acid Group: A versatile functional group that serves as the organoboron nucleophile in palladium-catalyzed Suzuki-Miyaura coupling.[5][6]
-
The Fluorine Substituent: The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to modulate a molecule's physicochemical properties, such as pKa and lipophilicity, which can significantly enhance metabolic stability and target binding affinity.[7][8][9][10]
The purpose of this guide is to provide a framework for the rigorous experimental validation of this reagent's performance, comparing it directly with its non-fluorinated counterpart to quantify the impact of the fluorine atom.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs
To objectively assess the utility of this compound, a direct comparison with a structurally similar alternative is essential. The ideal candidate for this cross-validation is its non-fluorinated parent compound, (8-Methylquinolin-7-yl)boronic acid . This comparison allows for the direct attribution of any performance differences to the electronic effects of the fluorine atom.
Table 1: Physicochemical Property Comparison
| Property | This compound | (8-Methylquinolin-7-yl)boronic acid | Rationale for Comparison |
| CAS Number | 957035-06-2[11][12][13] | 2098697-58-4[14] | Unique identifiers for sourcing and data lookup. |
| Molecular Formula | C₁₀H₉BFNO₂[13] | C₁₀H₁₀BNO₂[14] | Highlights the single fluorine substitution. |
| Molecular Weight | 204.99 g/mol [13] | 187.01 g/mol [14] | The addition of fluorine increases the mass. |
| Boiling Point (Predicted) | 394.9°C at 760mmHg[] | N/A | Illustrates predicted thermal stability. |
| Density (Predicted) | 1.32 g/cm³[] | N/A | Provides an estimate of the compound's physical state. |
| LogP (Predicted) | N/A | 2.1964[14] | A measure of lipophilicity; fluorine is expected to increase this value. |
Expert Insights on Expected Performance Differences:
-
Reactivity: The strong electron-withdrawing nature of the fluorine atom is anticipated to influence the electronic properties of the quinoline ring and the boronic acid moiety. This can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, potentially altering reaction kinetics compared to the non-fluorinated analog.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. In drug development, substituting a metabolically labile C-H bond with a C-F bond is a common strategy to block oxidative metabolism, thereby increasing the compound's in vivo half-life.[8] A direct comparison would validate the efficacy of this strategy for this specific scaffold.
-
Biological Activity: Fluorination can enhance binding interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions, potentially leading to increased potency and selectivity of the final coupled product.[7][10]
Experimental Cross-Validation Workflow
The most definitive way to compare these two reagents is through a head-to-head Suzuki-Miyaura coupling reaction under identical conditions. This approach isolates the effect of the fluorine substituent on reaction yield, rate, and purity of the product.
Below is a generalized, robust protocol for this comparison. The core principle of cross-validation is to hold all variables constant except for the one being tested.[16][17]
Diagram: Experimental Cross-Validation Workflow
Caption: Workflow for the comparative Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with this compound and its non-fluorinated analog to compare reaction outcomes.
Materials:
-
This compound (1.2 equiv.)
-
(8-Methylquinolin-7-yl)boronic acid (1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Perform two parallel reactions):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous K₂CO₃ (2.5 mmol).
-
Causality: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.[4] K₂CO₃ is a common and effective base for activating the boronic acid for the transmetalation step.[18]
-
-
Solvent Addition:
-
Add 10 mL of the degassed 4:1 dioxane/water mixture via syringe.
-
Causality: Degassing the solvent by bubbling with argon or using freeze-pump-thaw cycles removes dissolved oxygen. The presence of water is often beneficial for the Suzuki coupling, aiding in the dissolution of the base and facilitating the catalytic cycle.[18]
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps of the catalytic cycle.[2]
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[2] This provides real-time data on reaction completion and allows for a comparison of reaction rates.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[2]
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break up any emulsions and further dry the organic layer.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[2]
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][4]
Data Interpretation and Expected Outcomes
Upon completion of the parallel experiments, the results should be tabulated for a clear, objective comparison.
Table 2: Hypothetical Comparative Performance Data
| Parameter | Reaction A: this compound | Reaction B: (8-Methylquinolin-7-yl)boronic acid | Analysis |
| Reaction Time (h) | 4 | 5 | A faster reaction time for A may indicate electronic activation by the fluorine atom. |
| Isolated Yield (%) | 88% | 82% | Higher yield suggests greater efficiency and/or stability of the fluorinated reagent under the reaction conditions. |
| Product Purity (by LC-MS) | >98% | >98% | Purity should be comparable if the purification is effective. |
| Side Products | Minimal protodeborylation observed | Trace protodeborylation observed | Protodeborylation (replacement of the boronic acid with hydrogen) is a common side reaction. Lower incidence in A could suggest greater stability of the C-B bond or faster coupling. |
Interpreting the Results:
-
Yield and Rate: A significantly higher yield or faster reaction rate with the fluorinated boronic acid would provide strong evidence of its superior performance under these specific conditions. This could be due to the electronic effects of fluorine facilitating a key step in the catalytic cycle, such as transmetalation.
-
Stability: The relative amount of protodeborylation, a common side reaction where the boronic acid is cleaved by a proton source, should be assessed.[4] If this compound shows less degradation, it indicates greater stability, which is a highly desirable trait for a building block.
Conclusion and Recommendations
This guide outlines a systematic approach to the cross-validation of this compound. By conducting a direct, parallel comparison with its non-fluorinated analog, researchers can generate definitive, in-house data on its relative performance.
As a Senior Application Scientist, my recommendation is to always perform such a cross-validation when incorporating new, functionalized building blocks into a synthetic workflow. While literature and supplier data provide a strong starting point, empirical, side-by-side testing is the only way to ensure that the chosen reagent is optimal for your specific substrate and reaction conditions. The electronic benefits of fluorination often translate to tangible improvements in reaction efficiency and yield, but this must be verified experimentally to maintain the highest standards of scientific integrity and resource management.
References
- 1. cas 957035-06-2|| where to buy this compound [english.chemenu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 957035-06-2|this compound|BLD Pharm [bldpharm.com]
- 12. alchempharmtech.com [alchempharmtech.com]
- 13. scbt.com [scbt.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
This document provides essential, step-by-step guidance for the proper and safe disposal of (8-Fluoro-2-methylquinolin-7-yl)boronic acid (CAS No. 957035-06-2). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this and structurally similar compounds.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. The compound's structure, featuring a quinoline core and a boronic acid moiety, dictates its reactivity and toxicological profile. Based on available Safety Data Sheet (SDS) information, this compound must be treated as hazardous waste.[1] Under no circumstances should it be disposed of in regular trash or down the sewer system.[2][3][4]
The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) classifications for this chemical highlight the need for careful handling at all stages, including disposal.[1]
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1] |
The quinoline component of the molecule is also significant, as quinoline itself is a hazardous substance that can pose long-term environmental risks and is considered a potential mutagen.[2][5] Therefore, all waste streams containing this compound must be managed with diligence.
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted, and appropriate safety measures must be in place. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection: A properly fastened lab coat is required. Ensure closed-toe shoes are worn.[4]
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required for large-scale operations or spill cleanup.[4]
An operational eyewash station and safety shower must be immediately accessible.[6]
Step-by-Step Disposal Workflow
The proper disposal of this compound involves meticulous segregation and containment at the point of generation. Never mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3][7]
Workflow for Disposal of this compound
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Disposal of Unused Solid Compound and Contaminated Labware
-
Waste Collection: Collect pure, unused this compound, or any solid materials grossly contaminated with it, in a dedicated, compatible, and sealable container.[4]
-
Contaminated Materials: Any labware that has come into direct contact with the solid chemical, such as weighing paper, gloves, or pipette tips, must be considered hazardous solid waste. Place these items into a designated, clearly labeled hazardous waste container.[6][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., GHS pictograms for irritant).[9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and secure, away from incompatible materials, pending collection.[10]
Protocol 2: Disposal of Solutions Containing the Compound
Solutions containing this compound must be treated as hazardous liquid waste.
-
Collection: Collect all aqueous and organic solutions in a dedicated, leak-proof, and sealable container appropriate for liquid hazardous waste.[7]
-
pH Adjustment Consideration: Boronic acids are Lewis acids and can be converted to more water-soluble boronate salts under basic conditions (e.g., using dilute NaOH).[6][11] While this may be a step in some experimental workups, it is not a disposal method . If this conversion is performed, the resulting boronate solution is still considered hazardous waste and must be collected for disposal. Do not neutralize and pour down the drain. [6]
-
Labeling and Storage: Label the liquid waste container as described in Protocol 1 and store it in the designated SAA.
Protocol 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]
-
Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected and added to your designated liquid hazardous waste container for this chemical.[3][7] Subsequent rinses may also need to be collected depending on institutional policy.
-
Final Container Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (like the back of the fume hood). Once clean and dry, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[7]
Regulatory and Compliance Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes regulations for the management and disposal of hazardous waste.[12] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) ensures the safety of workers who handle hazardous substances.[14][15] This includes requirements for training, PPE, and emergency preparedness.[15][16]
Ultimately, all chemical waste must be transferred to a licensed hazardous waste disposal company. Your institution's EHS department is responsible for managing this process.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small spills of solid material, and only if you are trained and equipped to do so, proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.
-
Cleanup of Small Spills:
-
Wear the appropriate PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[17]
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[1][17]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. nj.gov [nj.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. mdpi.com [mdpi.com]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. CAS#:957035-06-2 | this compound | Chemsrc [chemsrc.com]
A Comprehensive Guide to the Safe Handling of (8-Fluoro-2-methylquinolin-7-yl)boronic acid
This document provides essential safety and logistical information for the handling and disposal of (8-Fluoro-2-methylquinolin-7-yl)boronic acid (CAS 957035-06-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods. Given the compound's chemical structure, a conservative approach to handling is warranted, treating it as a substance with potential hazards until comprehensive toxicological data is available.
Hazard Assessment and Triage
This compound is a compound that requires careful handling due to its chemical functionalities. The primary known hazards are irritation to the skin, eyes, and respiratory system.[1] However, a deeper analysis of its structural components—a fluorinated quinoline core and a boronic acid group—necessitates a higher level of caution.
-
Boronic Acid Group: While historically considered to have low toxicity, recent studies have shown that a significant number of boronic acids exhibit mutagenic properties in bacterial reverse mutation (Ames) tests.[2][3][4] This suggests a potential genotoxic hazard. The mechanism may involve the generation of organic radicals, and it is prudent to handle all novel boronic acids as potential mutagens.[2]
-
Fluorinated Quinoline Core: Quinolines themselves can possess toxicological properties, and the introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinities.[5] Fluorine substitution can in some cases inhibit mutagenic metabolism of the quinoline structure.[6] However, the overall toxicological profile of this specific fluorinated quinoline has not been fully elucidated. The metabolism of fluorinated compounds can sometimes lead to the release of toxic metabolites.[7]
Given these considerations, this compound should be handled as a hazardous substance, with appropriate measures to prevent exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE and the rationale for each.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness), double-gloved. | Nitrile provides good resistance to a range of chemicals for incidental splash protection.[8] Double-gloving is recommended to minimize the risk of exposure due to tears or punctures. Gloves should be changed immediately upon contamination.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. | Since this compound is a solid, the primary inhalation hazard is from airborne dust. An N95 respirator will provide adequate protection against fine particles.[1][10] For tasks with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
3.2. Donning PPE
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
3.3. Weighing and Transfer
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust. Use spatulas and weigh paper appropriate for the quantity being handled.
-
Closed System: Whenever possible, perform transfers in a way that minimizes the potential for the compound to become airborne.
3.4. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
3.5. Doffing PPE
The sequence for removing PPE is critical to prevent cross-contamination.
Disposal Plan: A Cradle-to-Grave Approach
All waste containing this compound, including unused compound, contaminated materials, and rinseate, must be treated as hazardous waste.[12]
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Potential Mutagen).
-
Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or bleach, as this could lead to dangerous reactions.[13]
4.2. Decontamination of Empty Containers
Empty containers must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent such as acetone or ethanol. This first rinseate must be collected and disposed of as hazardous liquid waste.[14]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols for glass or plastic recycling.[14]
The following diagram outlines the decision-making process for waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Wearing the appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 11. extension.psu.edu [extension.psu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. laballey.com [laballey.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
